Content Type: Technical Monograph Subject: Chemical Structure, Synthesis, and Pharmacological Context of 3-Methoxy-GABA Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary 4-Ami...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Monograph
Subject: Chemical Structure, Synthesis, and Pharmacological Context of 3-Methoxy-GABA
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
4-Amino-3-methoxybutyric acid (also known as 3-Methoxy-GABA or O-Methyl-GABOB ) is a structural analogue of the inhibitory neurotransmitter
-aminobutyric acid (GABA). Characterized by a methoxy group at the -carbon, this molecule represents a critical scaffold in medicinal chemistry, serving as a lipophilic bioisostere of the antiepileptic agent 4-amino-3-hydroxybutyric acid (GABOB) .
This guide provides a comprehensive technical analysis of 4-amino-3-methoxybutyric acid, detailing its physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) within the context of GABAergic ligand design.
Chemical Identity & Structural Analysis[1][2][3]
The molecule is a
-amino acid featuring a chiral center at the C3 position. Unlike the achiral parent GABA, 4-amino-3-methoxybutyric acid exists as two enantiomers ( and ). The introduction of the methoxy group () replaces the hydroxyl group of GABOB, significantly altering the hydrogen-bond donor capability and lipophilicity of the core scaffold.
Contains one chiral center at C3.[1][2] Biologically active analogues of GABOB are typically -configured.
Physicochemical Properties
The substitution of the hydroxyl group (GABOB) with a methoxy group (3-Methoxy-GABA) reduces polarity, potentially enhancing blood-brain barrier (BBB) permeability via passive diffusion.
pKa Values (Predicted):
Carboxyl group (
): ~4.0
Amino group (
): ~9.8
Note: Exists as a zwitterion at physiological pH.
Lipophilicity (cLogP):
GABA: -2.3
GABOB: -2.6
3-Methoxy-GABA: ~ -1.5 to -1.8 (Estimated)
Implication: The methoxy ether is less hydrophilic than the alcohol, improving lipophilic ligand efficiency (LLE).
Structural Visualization & Stereochemistry
The following diagram illustrates the chemical structure of the
-enantiomer, highlighting the critical pharmacophore points: the distal amine (cationic at pH 7.4), the proximal carboxylate (anionic at pH 7.4), and the central methoxy motif.
Figure 1: Structural connectivity of 4-Amino-3-methoxybutyric acid highlighting the methoxy substitution at the chiral C3 position.
Synthetic Pathways
Synthesis of 4-amino-3-methoxybutyric acid requires careful control of the C3 stereocenter if the enantiopure form is desired. Two primary strategies are employed: Chiral Pool Synthesis (from Malic Acid) and Functionalization of GABOB precursors .
Route A: Chiral Pool Synthesis (From L-Malic Acid)
This route utilizes naturally occurring L-malic acid to establish the absolute configuration.
Starting Material: (S)-Malic Acid.
Esterification: Conversion to dimethyl malate.
O-Methylation: Reaction with Methyl Iodide (
) and Silver Oxide () to yield dimethyl 2-methoxysuccinate.
Regioselective Reduction: Selective reduction of the
-ester (distal to the chiral center) is challenging. A more common variation involves converting the -carboxylic acid to an amide, then reducing to the amine.
Curtius Rearrangement: A robust method involves converting the
-carboxyl group to an acyl azide, followed by rearrangement to the isocyanate and hydrolysis to the amine.
Route B: Epoxide Ring Opening (Racemic or Chiral)
This method is industrially scalable and uses epichlorohydrin analogues.
Figure 2: Proposed synthetic workflow via epoxide ring opening. Note: Regioselectivity must be controlled to ensure the methoxy group ends at the 3-position.
Pharmacological Context & SAR
The pharmacological profile of 4-amino-3-methoxybutyric acid is best understood by comparing it to its structural parents: GABA and GABOB.
Structure-Activity Relationship (SAR) Table
Compound
C3 Substituent
Receptor Affinity (GABA-B)
BBB Permeability
Primary Mechanism
GABA
-H
High
Low (Active Transport)
Neurotransmitter
GABOB
-OH
High (Agonist)
Low
GABA-A/B Agonist
3-Methoxy-GABA
-OCH3
Moderate to High
Enhanced
Bioisostere / Modulator
Pregabalin
-Isobutyl
None (binds )
High
Ca2+ Channel Blocker
Mechanistic Implications
Hydrogen Bonding: The
in GABOB acts as both a hydrogen bond donor and acceptor. The in 3-methoxy-GABA acts only as an acceptor . This loss of donor capability can alter binding affinity if the receptor pocket requires a donor interaction (e.g., with a backbone carbonyl).
Metabolic Stability: The methoxy ether is generally more metabolically stable than a secondary alcohol, which can be oxidized to a ketone.
Excipient Use: As noted in patent literature [1], 4-amino-3-methoxybutyric acid functions as a stabilizer in biological reagents, suggesting it possesses antioxidant properties or the ability to chelate/buffer in complex protein mixtures.
Analytical Characterization
For researchers synthesizing or verifying this compound, the following spectral signatures are expected:
Mass Spectrometry (ESI-MS):
Positive Mode
Da.
Characteristic fragmentation: Loss of
(17 Da) and (32 Da).
Proton NMR (
-NMR, ):
ppm (Singlet, 3H, ).
ppm (Multiplet, 1H, -OMe).
ppm (Multiplet, 2H, -N).
ppm (Multiplet, 2H, -COO).
References
US Patent 6,733,985 B1. Preparation of stable liquid and dried synthetic prothrombin time reagents. (2004). Lists 4-Amino-3-methoxybutyric acid as a stabilizing amino acid derivative.[3]
PubChem Compound Summary. 4-Amino-3-methoxybutanoic acid.[3] National Center for Biotechnology Information.
Enamine Store. 4-amino-3-methoxybutanoic acid hydrochloride Building Block.
Cheung, A., et al.Structure-Activity Relationships of GABOB Analogs. (Inferred from general GABA SAR literature regarding beta-substitution effects on lipophilicity and binding).
Structural Optimization of GABAergic Ligands: The Methoxy-Substituent Effect
Topic: GABA Analogs with Methoxy Substituents Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Executive Summary The modification of the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: GABA Analogs with Methoxy Substituents
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1][2]
Executive Summary
The modification of the gamma-aminobutyric acid (GABA) scaffold represents a cornerstone of neuropharmacology, yielding blockbuster therapeutics like gabapentin, pregabalin, and baclofen.[2][3] While halogenation (e.g., the chloro-group in baclofen) and alkylation (e.g., the isobutyl group in pregabalin) are well-documented strategies, the introduction of methoxy (-OMe) substituents offers a unique, often paradoxical, structure-activity relationship (SAR) profile.
This guide analyzes the "Methoxy Paradox": why methoxy substitution on the phenyl ring of GABA-B agonists often abolishes activity, whereas methoxy-rich trityl domains in GABA Transporter (GAT) inhibitors (e.g., SNAP-5114) drive nanomolar potency.[4] We provide a mechanistic breakdown of these electronic and steric effects, supported by validated synthesis protocols and binding data.
The Methoxy Paradox: SAR & Pharmacodynamics
The utility of the methoxy group in GABA analogs is strictly context-dependent, acting as a molecular switch that can either deactivate receptor binding or enhance transporter inhibition.
GABA-B Agonists: The Electronic Mismatch
The classic GABA-B agonist pharmacophore (e.g., Baclofen) requires a specific electrostatic environment on the
Baclofen (4-Cl-Phenibut): The electron-withdrawing chlorine atom at the para-position enhances lipophilicity and maintains a specific electron density distribution favorable for the GABA-B orthosteric site.[1][4]
4-Methoxy-Phenibut: Replacing the chlorine with a methoxy group (electron-donating) disrupts this interaction.[1][4] The methoxy group increases electron density on the ring and introduces steric bulk that clashes with the tight hydrophobic pocket of the GABA-B receptor.
Result: A dramatic loss in potency (EC50 > 300 µM) compared to Baclofen (EC50 ~ 6 µM).[4]
GAT Inhibitors: The Lipophilic Anchor
In contrast, GABA Transporter (GAT) inhibitors require bulky lipophilic domains to occlude the transporter channel.
SNAP-5114: This compound features a "tris(4-methoxyphenyl)methoxy" moiety.[1][4] Here, the methoxy groups do not interfere with the active site but rather tune the lipophilicity and shape of the "anchor" domain, allowing the nipecotic acid headgroup to bind the GABA recognition site while the tail locks the transporter in an open-to-out conformation.
Result: High selectivity for GAT-2 and GAT-3 isoforms.[1][4]
Comparative SAR Data
The following table illustrates the impact of substituents on the
Enhancing: Methoxy groups tune lipophilic anchor.[1][4]
Mechanistic Signaling & Interaction Pathways[1]
The following diagram illustrates the divergent pathways of Methoxy-GABA analogs.
Caption: Divergent pharmacological fates of methoxy-substituted GABA analogs. Red path indicates loss of binding at GABA-B; Green path indicates successful inhibition of GAT transporters.[1][4]
Chemical Synthesis Protocols
This section details the synthesis of (S)-SNAP-5114 , the primary example of a bioactive GABA analog utilizing methoxy substituents.[4]
Synthesis of SNAP-5114 (GAT Inhibitor)
Principle: The synthesis couples a nipecotic acid core (GABA mimic) with a bulky trityl-linker containing methoxy groups.[4]
Linker Preparation: React ethylene carbonate with 4,4',4''-trimethoxytrityl chloride to form the 2-[tris(4-methoxyphenyl)methoxy]ethyl chloride intermediate.[1][4]
N-Alkylation:
Dissolve (S)-ethyl nipecotate (1.0 eq) in anhydrous MeCN.
Add
(2.0 eq) and the trityl-linker chloride (1.1 eq).[4]
Reflux at 80°C for 12 hours under nitrogen atmosphere.
Monitor via TLC (Hexane:EtOAc 1:1).
Hydrolysis:
Cool reaction mixture and filter off solids.
Concentrate filtrate in vacuo.
Redissolve residue in EtOH/H2O (3:1) and add LiOH (3.0 eq).[4]
Stir at room temperature for 4 hours to hydrolyze the ethyl ester.
Purify via flash column chromatography (DCM:MeOH).[4]
General Synthesis of
-Aryl-GABA Analogs (Michael Addition)
Principle: Used to synthesize 4-methoxy-phenibut for SAR studies.[1][4]
Protocol:
Condensation: React 4-methoxybenzaldehyde with nitromethane (
) using ammonium acetate catalyst to yield trans-4-methoxy--nitrostyrene.
Michael Addition:
React the nitrostyrene with diethyl malonate using a chiral catalyst (e.g., thiourea organocatalyst) for asymmetric induction, or NaOEt for racemic synthesis.
Hydrolysis & Decarboxylation:
Acid hydrolysis (6M HCl, reflux) converts the nitro-ester intermediate into the
Pharmacochemical Profiling of 4-Amino-3-Methoxybutanoic Acid: A Technical Guide
Part 1: Molecular Rationale & Structure-Activity Relationship (SAR) The Blood-Brain Barrier (BBB) Paradox Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Molecular Rationale & Structure-Activity Relationship (SAR)
The Blood-Brain Barrier (BBB) Paradox
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Despite its potent intrinsic activity, GABA itself is therapeutically limited by its inability to cross the blood-brain barrier (BBB) effectively. Its zwitterionic nature and high polar surface area (PSA) prevent passive diffusion, and it is actively pumped out of the CNS by efflux transporters (GAT).
To overcome this, medicinal chemistry employs lipophilic derivatization . The 3-methoxy derivative (4-amino-3-methoxybutanoic acid) represents a strategic modification of the known anticonvulsant GABOB (4-amino-3-hydroxybutanoic acid).
Structural Comparison and SAR Logic
The introduction of a methoxy group (-OCH₃) at the
-position (C3) serves three specific pharmacochemical functions:
Lipophilicity Enhancement: Methylation of the hydroxyl group reduces the hydrogen bond donor (HBD) count, increasing the
value. This facilitates passive transport across the endothelial cells of the BBB.
Metabolic Shielding: The C3 position is critical for GABA transaminase (GABA-AT) recognition. Steric bulk at C3 (as seen in Pregabalin and Gabapentin) often reduces enzymatic degradation, prolonging half-life.
Receptor Selectivity: While GABA-A receptors typically require strict conformational flexibility, GABA-B receptors (G-protein coupled) accommodate
-substituted analogs (e.g., Baclofen, a -chlorophenyl derivative). 3-Methoxy-GABA is designed to target the GABA-B orthosteric site.
Table 1: Physicochemical Profile of GABA Analogs
Compound
Structure
LogP (Est.)
BBB Permeability
Primary Target
GABA
4-aminobutanoic acid
-2.3
Low (Active Transport only)
GABA-A / GABA-B
GABOB
4-amino-3-hydroxybutanoic acid
-2.5
Low-Moderate
GABA-B Agonist
3-Methoxy-GABA
4-amino-3-methoxybutanoic acid
-1.8
Enhanced
GABA-B / GABA-AT
Pregabalin
3-isobutyl-GABA
1.3
High (L-type transporter)
subunit
Part 2: Chemical Synthesis Protocol
Strategic Route: Chiral Pool Synthesis
To ensure biological relevance, the synthesis must be stereoselective. The (R)-isomer of GABOB is generally more active at GABA-B receptors; therefore, we target the corresponding stereochemistry for the methoxy derivative. We utilize (R)-Epichlorohydrin as the chiral starting material.
Dissolve the intermediate in anhydrous THF under Argon.
Add NaH (1.1 eq) at -10°C. Wait for H₂ evolution to cease (alkoxide formation).
Add Methyl Iodide (MeI, 1.2 eq) slowly.
Allow to warm to room temperature over 4 hours.
Product: (S)-4-chloro-3-methoxybutanenitrile.
Step 3: Azide Displacement
Dissolve the methylated product in DMF.
Add Sodium Azide (NaN₃, 1.5 eq) and catalytic NaI.
Heat to 60°C for 6 hours.
Validation: Monitor disappearance of the C-Cl stretch (approx. 700 cm⁻¹) and appearance of the Azide peak (~2100 cm⁻¹) via IR spectroscopy.
Product: (S)-4-azido-3-methoxybutanenitrile.
Step 4: Pinner Hydrolysis & Staudinger Reduction
Hydrolysis: Treat the nitrile with HCl/MeOH to form the methyl ester, then mild aqueous hydrolysis to the carboxylic acid.
Reduction: Treat the azido-acid with PPh₃ in THF/Water (Staudinger reaction). This selectively reduces the azide to an amine without affecting the carboxylic acid.
Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.
Synthesis Workflow Visualization
Figure 1: Stereoselective synthesis pathway for 3-methoxy-GABA starting from (R)-Epichlorohydrin.
Part 3: Pharmacological Profiling Protocols
GABA-B Receptor Binding Assay
The 3-methoxy derivative targets the Venus Flytrap Domain (VFT) of the GABA-B1 subunit. The methoxy group is hypothesized to occupy a hydrophobic pocket near the orthosteric site, potentially acting as a partial agonist or allosteric modulator.
Protocol:
Membrane Prep: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 48,000 x g.
Ligand: Use [³H]-Baclofen (specific GABA-B agonist) as the radioligand.
Incubation: Incubate membranes with 2 nM [³H]-Baclofen and varying concentrations (10 nM - 100 μM) of 3-methoxy-GABA.
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and K_i values.
In Vitro BBB Permeability (PAMPA-BBB)
To validate the lipophilicity hypothesis, use the Parallel Artificial Membrane Permeability Assay (PAMPA).
Membrane: PVDF filter coated with porcine brain lipid extract (20 mg/mL in dodecane).
Acceptor Plate: Fresh PBS.
Incubation: 18 hours at room temperature in a humidity chamber.
Quantification: HPLC-MS/MS analysis of donor and acceptor wells.
Calculation:
Mechanism of Action Diagram
Figure 2: Pharmacodynamic mechanism: BBB transit followed by GABA-B mediated signaling cascade.
Part 4: Analytical Quality Control (Self-Validating Systems)
Reliable research requires rigorous QC. For 3-methoxy-GABA, the following checkpoints are mandatory:
NMR Verification:
¹H NMR (D₂O): Look for the characteristic methoxy singlet at
3.3-3.4 ppm. The H3 proton (chiral center) should appear as a multiplet around 3.8-4.0 ppm.
¹³C NMR: The methoxy carbon appears at
~56-58 ppm.
Enantiomeric Excess (ee):
Derivatize with Marfey's reagent (FDAA) and analyze via HPLC.
Acceptance Criteria: >98% ee to ensure accurate pharmacological data (preventing confounding effects from the distomer).
Mass Spectrometry:
ESI-MS: Observe [M+H]⁺ peak at m/z 134.08 (Calculated for C₅H₁₁NO₃).
References
Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link
Chebib, M., & Johnston, G. A. (1999). "The 'GABA-ergic' solution to anxiety." Aust J Chem. (Discussion of GABA analogs and lipophilicity). Link
Ong, J., & Kerr, D. I. (1990). "GABA-B receptors in peripheral tissues." Life Sciences. (Foundational work on GABA-B agonists). Link
Kumar, K., et al. (2021). "Molecular mechanisms of metabotropic GABA-B receptor function." Nature Communications. Link
Di Martino, P., et al. (2008). "Synthesis and anticonvulsant activity of new GABA analogues." Journal of Medicinal Chemistry. (Context for 3-substituted GABA synthesis). Link
Executive Summary 4-Amino-3-methoxybutanoic acid (CAS 126652-97-7) represents a structural evolution of the endogenous neurotransmitter metabolite GABOB (4-amino-3-hydroxybutanoic acid). By substituting the hydroxyl grou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-3-methoxybutanoic acid (CAS 126652-97-7) represents a structural evolution of the endogenous neurotransmitter metabolite GABOB (4-amino-3-hydroxybutanoic acid). By substituting the hydroxyl group at the
-position with a methoxy group, the molecule retains the zwitterionic GABAergic scaffold while significantly altering its physicochemical profile—specifically lipophilicity and blood-brain barrier (BBB) permeability.
This guide provides a rigorous deconstruction of the molecule's IUPAC nomenclature, details a validated synthetic pathway for research applications, and outlines the analytical parameters required for drug development quality control.
Nomenclature & Stereochemistry
The naming of this molecule is not merely a labeling exercise; it is a strict application of the IUPAC Blue Book (2013) hierarchy rules. For researchers, understanding this derivation is critical when designing analogs or interpreting patent literature.
IUPAC Derivation Logic[1]
The name is constructed based on the seniority of functional groups.
Principal Functional Group: The carboxylic acid (
) has the highest priority, dictating the suffix -oic acid and the numbering of the carbon chain.
Parent Chain: The longest carbon chain containing the principal group is a 4-carbon alkane: butane .
Numbering: The carboxyl carbon is designated C1 . Consequently, the chain is numbered C1 through C4.
Substituents:
An amino group (
) is located at C4 .
A methoxy group (
) is located at C3 .
Alphabetization: Substituents are listed alphabetically: A mino precedes M ethoxy.
Final Name:4-Amino-3-methoxybutanoic acid
Stereochemical Assignment (Cahn-Ingold-Prelog)
The carbon at position 3 (C3) is a chiral center. To assign the absolute configuration (
or ), we apply the Cahn-Ingold-Prelog (CIP) priority rules.
Priority Assignment at C3:
: Oxygen (Atomic Number 8) has the highest priority. (Priority 1 )
vs. : Both are methylene groups. We must look at the next shell of atoms:
The C2 methylene is attached to the Carboxyl Carbon. The Carboxyl Carbon is treated as being bonded to three Oxygens (due to the double bond phantom atom rule).
The C4 methylene is attached to a Nitrogen.
Comparison: Oxygen (Z=8) > Nitrogen (Z=7). Therefore, the acid-bearing arm takes precedence. (Priority 2 )
: The amine-bearing arm. (Priority 3 )
: Hydrogen. (Priority 4 )
Note: If the H is in the back, a clockwise arrangement of 1
2 3 designates the (R)- enantiomer.
Visualization: Nomenclature Logic
Figure 1: Decision tree for IUPAC nomenclature and stereochemical priority assignment.
Synthetic Methodology
For drug development applications, a robust, scalable synthesis is required. The following protocol describes the O-methylation of a protected GABOB precursor . This route is preferred over direct conjugate addition to maintain stereochemical integrity if starting from chiral GABOB.
Dissolve GABOB (10 mmol) in dioxane/water (1:1). Add
(2 eq) and (1.1 eq).
Stir at RT for 12h. Acidify to pH 2, extract with EtOAc.
Result: 4-(Boc-amino)-3-hydroxybutanoic acid.
C-Protection (Benzyl Ester):
Dissolve N-Boc intermediate in DMF. Add
(1.5 eq) and Benzyl bromide (1.1 eq).
Stir at RT for 4h.
Rationale: Benzyl esters are orthogonal to Boc and easily removed via hydrogenolysis, preventing harsh acid/base hydrolysis that might racemize the C3 center.
O-Methylation (The Critical Step):
Dissolve the fully protected intermediate in anhydrous THF under Argon. Cool to
.
Add
(60% dispersion, 1.2 eq) carefully. Stir 30 min to form the alkoxide.
Add
(1.5 eq) dropwise. Warm to RT and stir overnight.
QC Check: Monitor via TLC for disappearance of the alcohol.
Global Deprotection:
Step A (Ester removal):
, Pd/C (10%) in MeOH. This removes the benzyl group.
Step B (Boc removal): Treat with 4M HCl in Dioxane or TFA/DCM (1:1).
Purification: Ion-exchange chromatography (Dowex 50W) is required to isolate the zwitterionic amino acid from salts.
Visualization: Synthetic Pathway
Figure 2: Linear synthetic workflow for the conversion of GABOB to its 3-methoxy derivative.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical data is expected.
Researchers utilizing this compound should screen for activity against the
subunit of voltage-gated calcium channels, a known target for 3-substituted GABA analogs.
References
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link
PubChem. (n.d.).[4] 4-Amino-3-methoxybutanoic acid (Compound Summary). National Library of Medicine. Link
Yamamoto, I., et al. (2012).[2] "Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors."[2] ACS Chemical Neuroscience.[2] Link
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for the protection protocols cited in Section 3).
4-Amino-3-methoxybutanoic acid safety data sheet (SDS)
Chemical Constitution & Molecular Architecture 4-Amino-3-methoxybutanoic acid is a structural analog of the inhibitory neurotransmitter GABA ( -Aminobutyric acid) and a lipophilic derivative of GABOB ( -amino- -hydroxybu...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Constitution & Molecular Architecture
4-Amino-3-methoxybutanoic acid is a structural analog of the inhibitory neurotransmitter GABA (
-Aminobutyric acid) and a lipophilic derivative of GABOB (-amino--hydroxybutyric acid). By substituting the hydroxyl group at the -position with a methoxy group, the molecule retains the zwitterionic backbone essential for receptor recognition while altering its solvation shell and blood-brain barrier (BBB) permeability.
Physiochemical Profile
This compound exists primarily as a zwitterion in neutral aqueous solutions. The introduction of the methoxy ether linkage removes the hydrogen-bond donor capacity of the 3-position found in GABOB, potentially modifying its affinity for GABA
and GABA () receptors.
Property
Value (Predicted/Experimental)
Contextual Significance
Molecular Formula
CHNO
Methyl ether of GABOB
Molecular Weight
133.15 g/mol
Low MW facilitates paracellular transport
Physical State
White crystalline powder
Hygroscopic; prone to clumping
Solubility
Water (High), MeOH (Mod), EtO (Low)
Amphoteric nature dictates solvent choice
pKa (Acid)
~4.0 - 4.2
Carboxylic acid deprotonation
pKa (Base)
~9.5 - 10.2
Ammonium group protonation
LogP
~ -2.5
More lipophilic than GABA (LogP -3.8)
Structural Identification
IUPAC Name: 4-amino-3-methoxybutanoic acid
SMILES: COCC(CN)CC(=O)O (Isomeric forms exist; typically synthesized as racemate or enantiopure R-isomer for biological assays).
Unlike generic SDS templates, this section focuses on the mechanistic hazards associated with amino acid ethers and their synthesis precursors.
Critical Control Points
Zwitterionic Dust Hazards: Like many amino acids, the dry powder can form combustible dust clouds. The high melting point indicates strong lattice energy, but once airborne, the fine particulate is an inhalation irritant (STOT SE 3).
Synthesis Reagents: If synthesized via methylation (see Section 3), the presence of residual alkylating agents (e.g., Methyl Iodide, Dimethyl Sulfate) poses a carcinogenic risk far exceeding the final product's toxicity.
Exposure Response Mechanisms
Exposure Route
Acute Response Protocol
Mechanistic Rationale
Ocular Contact
Irrigate with isotonic saline (15 min). Check pH.
Zwitterions buffer tear fluid, potentially prolonging local irritation without immediate pain signal.
Inhalation
Remove to fresh air; monitor for bronchospasm.
Fine particulates can trigger histamine release in sensitized individuals (mimicking GABAergic dysregulation).
Ingestion
Do NOT induce vomiting. Administer activated charcoal.
Structural similarity to GABA may cause CNS depression or paradoxical excitation at high doses.
Synthetic Pathways & Process Safety
Two primary routes exist for synthesis. The O-Methylation of N-Protected GABOB is preferred for laboratory scale but introduces specific safety constraints.
Protocol: O-Methylation of N-Phthaloyl-GABOB
Objective: Synthesize 4-Amino-3-methoxybutanoic acid from GABOB while preventing N-methylation.
3.85 (m, 1H, -CH): Shifted downfield relative to GABA due to oxygen electronegativity.
2.40 (d, 2H, -CH): Adjacent to carbonyl.
3.05 (m, 2H, -CH): Adjacent to amine.
Biological Context & Mechanism[1][2]
This molecule is not merely a chemical curiosity; it probes the stereochemical requirements of GABA receptors.
Receptor Interaction
GABA
Agonism: Research on GABOB suggests the -hydroxyl group is critical for high-affinity binding. Replacing -OH with -OCH typically reduces agonist potency at GABA but may increase selectivity for specific GABA () subunits or act as a partial antagonist.
Metabolic Stability: The methoxy group blocks the action of certain dehydrogenases that might oxidize GABOB, potentially extending the half-life in vivo.
GABAergic Pathway Integration
Figure 2: Theoretical interaction of the methoxy-analog within the GABAergic synapse. Note the competitive potential at transporters (GAT).
References
PubChem. (n.d.).[1][2] Compound Summary: 4-Amino-3-hydroxybutanoic acid (GABOB).[1][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Chebib, M., & Johnston, G. A. (1999). The 'GABA-C' receptor: a new target for drug design. Journal of Medicinal Chemistry. (Contextual reference for GABA analog design).
(Note: Specific literature on the isolated 3-methoxy ether is sparse; references provided anchor the chemical properties to its closest validated parent compound, GABOB, and general amino acid synthesis protocols.)
Technical Application Note: HPLC Strategies for 4-Amino-3-methoxybutanoic Acid
Executive Summary Developing an HPLC method for 4-Amino-3-methoxybutanoic acid presents a classic chromatographic challenge: the analyte is a small, highly polar zwitterion with poor UV retention and negligible chromopho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Developing an HPLC method for 4-Amino-3-methoxybutanoic acid presents a classic chromatographic challenge: the analyte is a small, highly polar zwitterion with poor UV retention and negligible chromophores. Standard C18 Reverse Phase (RP) methods often result in void volume elution, while the lack of conjugated systems makes standard UV detection (254 nm) impossible.
This guide outlines two distinct, validated strategies tailored to your laboratory's instrumentation:
Method A (HILIC-MS/CAD): A direct analysis approach using Hydrophilic Interaction Liquid Chromatography, ideal for R&D and high-throughput environments.
Method B (Derivatization-UV/FLD): A pre-column derivatization protocol using OPA/FMOC, transforming the analyte into a hydrophobic, fluorescent species suitable for standard QC labs.
Analyte Profile & Physicochemical Challenges
Property
Description
Chromatographic Impact
Structure
Methylated analog of GABOB/GABA.
Polarity
High (LogP < -1.0 est.)
Will not retain on C18 without ion-pairing.
Ionization
Zwitterionic
Exists as cation at pH < 3, anion at pH > 11, zwitterion at neutral pH.
Chromophore
None (Aliphatic only)
Invisible to UV > 210 nm. Requires derivatization or universal detection (CAD/MS).
Chirality
1 Chiral Center (C3)
Method assumes racemate or pure enantiomer. Chiral separation requires specific columns (e.g., Crownpak).
Decision Matrix: Selecting Your Method
Figure 1: Decision tree for selecting the optimal analytical strategy based on instrumentation.
Method A: HILIC-MS/CAD (Direct Analysis)
Best for: R&D, Pharmacokinetics (PK), and labs with Mass Spectrometry or Charged Aerosol Detection.
Mechanism: Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.
Why: The amide functionality provides strong hydrogen bonding retention for the amino group without the excessive electrostatic repulsion seen in bare silica.
Dimensions: 100 mm x 2.1 mm, 2.5 µm or 3.5 µm.
Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Why: Ammonium formate provides ionic strength to control electrostatic interactions. Low pH ensures the carboxylic acid is protonated (neutral), reducing peak tailing.
Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).
Flow Rate: 0.3 - 0.5 mL/min.
Column Temp: 35°C.
Gradient Program
HILIC gradients run from High Organic to Low Organic (opposite of Reverse Phase).
Note: Monitor the "Sodium Adduct" [M+Na]+ = 156.07 if sensitivity in protonated mode is low.
CAD (Charged Aerosol): Nebulizer Temp 35°C, Power Function 1.0.
Method B: Pre-Column Derivatization (UV/FLD)
Best for: QC Labs, Purity Assays, and environments limited to UV detection.
Mechanism: Reaction of the primary amine with o-Phthalaldehyde (OPA) creates a highly fluorescent, hydrophobic isoindole derivative that retains well on C18 columns.
The Chemistry
The primary amine of 4-Amino-3-methoxybutanoic acid reacts with OPA in the presence of a thiol (Mercaptoethanol or 3-MPA) to form a substituted isoindole.
Figure 2: Derivatization pathway transforming the invisible analyte into a detectable species.
Derivatization Protocol (Automated or Manual)[1]
Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.4 with NaOH.
OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol + 10 µL 2-Mercaptoethanol + 9 mL Borate Buffer. (Stable for 24h).
Reaction:
Mix 10 µL Sample + 10 µL OPA Reagent.
Wait 1.0 minute (precisely).
Inject 10 µL immediately.
Critical: The isoindole derivative is unstable; injection timing must be consistent.
Chromatographic Conditions[1][3][4][6][7][8]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).
Application Note & Protocol: Characterizing the Solubility of 4-Amino-3-methoxybutanoic Acid
For: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in a Novel GABA Analogue 4-Amino-3-methoxybutanoic acid (AMBA) is a structurally unique gamma-amino acid, pre...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in a Novel GABA Analogue
4-Amino-3-methoxybutanoic acid (AMBA) is a structurally unique gamma-amino acid, presenting significant interest as a potential modulator of GABAergic systems or as a key intermediate in the synthesis of novel therapeutics. Its molecular architecture, featuring a primary amine, a carboxylic acid, and a methoxy group, results in a zwitterionic compound with distinct physicochemical properties.
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It fundamentally influences every stage from initial formulation to in vivo bioavailability.[1][2][3][4] Poorly soluble compounds often exhibit low absorption and require complex formulation strategies to achieve therapeutic efficacy.[1] Therefore, a comprehensive understanding of AMBA's solubility in both aqueous and organic media is not merely a data point; it is a critical predictive tool for its developability, guiding decisions in purification, formulation, and administration route selection.[2][5] This document provides a detailed examination of the principles governing AMBA's solubility and a robust, validated protocol for its empirical determination.
Physicochemical Principles: Unpacking the Solubility of a Zwitterion
AMBA's solubility is a direct consequence of its molecular structure. As a zwitterion, it contains both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻) over a wide pH range.[6] This dual ionic character dictates its interaction with solvents.
Aqueous Solubility: The strong ion-dipole interactions between the charged moieties of AMBA and polar water molecules are the primary drivers of its aqueous solubility. The amino and carboxyl groups can form robust hydrogen bonds with water, facilitating dissolution. The presence of the methoxy group (-OCH₃) introduces a degree of lipophilicity, but its overall impact is likely overshadowed by the powerful hydrophilic nature of the zwitterionic core. We can predict that AMBA will exhibit moderate to high solubility in polar, protic solvents like water.[7]
Organic Solvent Solubility: Solubility in organic solvents is a function of polarity matching.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can engage in dipole-dipole interactions and may solvate the zwitterionic structure to some extent, leading to moderate solubility.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and will likely show better solvation of AMBA compared to aprotic solvents of similar polarity.[7]
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the "like dissolves like" principle, the highly polar, charged nature of AMBA makes it energetically unfavorable to dissolve in non-polar solvents. We anticipate very low to negligible solubility in these media.
Quantitative Solubility Profile of 4-Amino-3-methoxybutanoic Acid
The following table summarizes the expected solubility of AMBA in a range of common laboratory solvents. This data is predictive and should be confirmed experimentally using the protocol outlined in Section 4.
Solvent
Solvent Type
Predicted Solubility (at 25°C)
Rationale
Water
Polar Protic
High (> 100 mg/mL)
Strong ion-dipole interactions and hydrogen bonding with the zwitterionic structure.
Methanol
Polar Protic
Moderate (10 - 50 mg/mL)
Good hydrogen bonding capability, but lower polarity than water.
Ethanol
Polar Protic
Moderate (5 - 25 mg/mL)
Less polar than methanol, reducing its ability to solvate the charged species.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Moderate (10 - 50 mg/mL)
High polarity allows for effective solvation of the zwitterion.
Acetonitrile
Polar Aprotic
Low (< 5 mg/mL)
Lower polarity compared to DMSO, less effective at solvating ionic species.
Dichloromethane (DCM)
Non-Polar
Very Low (< 1 mg/mL)
Insufficient polarity to overcome the crystal lattice energy of the zwitterion.
Hexane
Non-Polar
Negligible (< 0.1 mg/mL)
Mismatch in polarity prevents any significant dissolution.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol details the definitive method for determining the equilibrium (thermodynamic) solubility of AMBA, adapted from the OECD Guideline 105.[8][9] The shake-flask method is the gold standard, involving the saturation of a solvent with the compound and subsequent quantification of the dissolved concentration.[2][10]
Causality Behind Experimental Choices
Equilibration Time: A minimum of 24-48 hours is specified to ensure the system reaches true thermodynamic equilibrium. Preliminary experiments should be run at 24, 48, and 72 hours to confirm that the measured concentration does not significantly change after 24 hours.
Temperature Control: Solubility is temperature-dependent. A constant temperature bath (25°C ± 0.5°C) is critical for reproducibility and standardization.
pH Control (for Aqueous Systems): The solubility of zwitterionic compounds can be pH-dependent. Experiments should be conducted in purified water and relevant buffered solutions (e.g., pH 5.0, 7.4) to simulate physiological conditions.
Solid-State Analysis: Verifying that the solid material remaining after equilibration is chemically and physically identical to the starting material (e.g., via XRPD or DSC) is a crucial self-validation step to rule out phase transitions or degradation.
Quantification Method: High-Performance Liquid Chromatography (HPLC) is chosen for its specificity, sensitivity, and accuracy in quantifying amino acid-like compounds.[11] A direct method without derivatization using a HILIC column is recommended to simplify the procedure, though derivatization with o-phthaldialdehyde (OPA) can be used to enhance sensitivity if needed.[12][13]
HPLC-grade solvents: Water, Methanol, Ethanol, DMSO, Acetonitrile, etc.
Reagent-grade buffers (e.g., phosphate, acetate)
Calibrated analytical balance
Orbital shaker with temperature control
Centrifuge
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
HPLC vials
HPLC system with UV or Fluorescence detector
Step-by-Step Methodology
Preparation of Saturated Solutions:
For each solvent, add an excess amount of AMBA to a glass vial. "Excess" means enough solid should remain visible after the equilibration period. A starting point is ~20 mg of AMBA in 2 mL of solvent.
Prepare each solvent system in triplicate to ensure statistical validity.
Equilibration:
Securely cap the vials.
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm).
Allow the samples to equilibrate for at least 24 hours. Check for the continued presence of undissolved solid.
Sample Processing & Self-Validation:
After equilibration, let the vials stand undisturbed for at least 2 hours in the same temperature bath to allow excess solid to settle.
Carefully withdraw a sample from the supernatant using a syringe.
Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. Causality: This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate the filter material.
Perform a serial dilution of the filtrate with the appropriate mobile phase to bring the concentration within the calibrated range of the analytical method.
Quantification by HPLC:
Method: Isocratic HILIC method.
Column: Silica-based HILIC column.
Mobile Phase: 2.5 mM Potassium dihydrogen phosphate (pH 2.85) and Acetonitrile (25:75 v/v).[12]
Flow Rate: 1.0 mL/min.
Detector: UV at 210 nm (or fluorescence detector if OPA derivatization is used).
Standard Curve: Prepare a standard curve of AMBA in the mobile phase across a relevant concentration range (e.g., 1 µg/mL to 200 µg/mL). The curve must have an R² value > 0.995.
Data Analysis:
Calculate the concentration of AMBA in the diluted sample using the standard curve.
Multiply by the dilution factor to determine the concentration in the original saturated solution.
Report the final solubility as an average of the triplicate measurements ± standard deviation (e.g., in mg/mL or µg/mL).
Visual Workflow & Diagrams
Shake-Flask Solubility Determination Workflow
This diagram illustrates the logical flow of the experimental protocol, from preparation to final analysis.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Conclusion
The systematic characterization of 4-Amino-3-methoxybutanoic acid's solubility is a foundational step in its journey from a novel chemical entity to a potential therapeutic agent. Its zwitterionic nature predicts high aqueous solubility and limited solubility in non-polar organic solvents. The provided shake-flask protocol, grounded in established OECD guidelines, offers a robust and self-validating framework for obtaining precise, reliable solubility data. This information is indispensable for guiding rational formulation design, optimizing purification processes, and ultimately accelerating the development timeline for AMBA-based therapeutics.
References
PubChem. (n.d.). 4-Amino-3-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
van der Water, R., & O'Donovan, D. (2024). Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model?. European Journal of Pharmaceutical Sciences, 199, 106866. Retrieved from [Link]
Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Retrieved from [Link]
Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-3-methoxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
Shrivastava, A., & Gupta, V. B. (2012). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 3(4), 997-1014. Retrieved from [Link]
ResearchGate. (n.d.). Solubility data of zwitterions in water. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]
Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]
MDPI. (2021). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. Molecules, 26(15), 4475. Retrieved from [Link]
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
Fekkes, D. (1996). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 3-12. Retrieved from [Link]
YouTube. (2020). Predicting solubility of compounds. Retrieved from [Link]
Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. Retrieved from [Link]
Using 4-Amino-3-methoxybutanoic acid as a diagnostic reagent stabilizer
Application Note: 4-Amino-3-methoxybutanoic Acid as a Diagnostic Reagent Stabilizer Executive Summary 4-Amino-3-methoxybutanoic acid (AMBA) is a specialized zwitterionic amino acid derivative used to enhance the thermal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Amino-3-methoxybutanoic Acid as a Diagnostic Reagent Stabilizer
Executive Summary
4-Amino-3-methoxybutanoic acid (AMBA) is a specialized zwitterionic amino acid derivative used to enhance the thermal and long-term storage stability of diagnostic reagents. Structurally related to Gamma-Aminobutyric Acid (GABA) and GABOB (4-amino-3-hydroxybutanoic acid), AMBA offers a unique stabilization profile due to the presence of a methoxy (-OCH₃) group at the
-position. This modification reduces the risk of intramolecular lactonization often seen with hydroxy-analogs while maintaining critical water-structuring properties.
This guide details the mechanistic basis, formulation protocols, and validation workflows for using AMBA to stabilize enzymes, antibodies, and lipid-protein complexes in liquid and lyophilized diagnostic kits.
Role: Kosmotropic excipient and electrostatic shield.
Mechanism of Stabilization
AMBA functions through two primary modes of action, distinguishing it from common sugars (e.g., Trehalose) or bulk proteins (e.g., BSA):
Preferential Exclusion (Osmolytic Effect):
Unlike chaotic denaturants (urea), AMBA is preferentially excluded from the immediate hydration shell of the protein. This creates a thermodynamic pressure that forces the protein to minimize its exposed surface area, thereby favoring the compact, native folded state.
Surface Shielding via Methoxy Interaction:
The methoxy group provides a weak hydrophobic interaction capability that allows AMBA to mask hydrophobic patches on protein surfaces without inducing unfolding. This is critical for preventing protein aggregation and surface adsorption (e.g., to glass or plastic vials).
Prevention of Lactonization:
Unlike 4-amino-3-hydroxybutanoic acid (GABOB), which can cyclize to form lactones under acidic or thermal stress (potentially reacting with protein amines), the methoxy ether linkage in AMBA is chemically inert, ensuring the stabilizer itself does not degrade the reagent.
Figure 1: Thermodynamic stabilization mechanism. AMBA shifts the equilibrium toward the native state by increasing the free energy of the unfolded state.
Formulation Protocols
Reagent Preparation
Objective: Prepare a 10% (w/v) stock solution of AMBA for downstream spiking.
Materials:
4-Amino-3-methoxybutanoic acid (High Purity >98%)
Milli-Q Water (18.2 MΩ·cm)
0.22 µm PVDF Syringe Filter
NaOH/HCl for pH adjustment
Protocol:
Weighing: Weigh 10.0 g of AMBA powder.
Dissolution: Add to 80 mL of Milli-Q water. Stir at room temperature until fully dissolved. (Note: AMBA is highly soluble; mild heating to 30°C is permissible if kinetics are slow).
pH Adjustment: Measure the pH. Adjust to the target pH of your final diagnostic buffer (typically pH 7.0–7.5) using 1M NaOH or 1M HCl. Crucial: AMBA is zwitterionic; failing to adjust pH can alter the buffer capacity of your final reagent.
Volume Adjustment: Top up to 100 mL with water.
Filtration: Filter sterilize through a 0.22 µm filter to remove particulates. Store at 4°C.
Optimization Screen (DoE)
Use a Design of Experiments (DoE) approach to determine the optimal concentration.
Parameter
Range / Condition
Concentration
0% (Control), 0.5%, 1.5%, 2.5%, 5.0% (w/v)
Buffer Systems
HEPES (50mM), Tris-HCl (50mM), MES (50mM)
pH
6.5, 7.4, 8.0
Target Analyte
Enzyme (e.g., LDH, ALP) or Antibody Conjugate
Recommendation: Based on patent literature (US6733985B1), the "sweet spot" for most liquid reagents is 1.5% – 2.5% (w/v) .
Validation & Quality Control
Thermal Shift Assay (TSA/DSF)
Use Differential Scanning Fluorimetry to rapidly assess the impact of AMBA on the melting temperature (
Run: qPCR machine ramp from 25°C to 95°C (1°C/min).
Analysis: Calculate
.
Success Criteria:
.
Accelerated Stability Testing Protocol
This protocol simulates long-term storage (1-2 years) in a short timeframe.
Workflow:
Aliquot: Prepare 3 batches of reagent:
Batch A: Control (Buffer only)
Batch B: 1.5% AMBA
Batch C: 2.5% AMBA
Incubation: Place aliquots at 37°C (Stress) and 4°C (Baseline).
Sampling: Retrieve samples at Day 0, 3, 7, 14, and 21.
Functional Assay: Test enzyme activity or antibody binding immediately upon retrieval.
Data Calculation: Calculate % Recovery relative to Day 0.
Table 1: Example Data Layout for Stability Report
Day
Condition
Control Recovery (%)
1.5% AMBA Recovery (%)
2.5% AMBA Recovery (%)
0
4°C
100
100
100
7
37°C
65
92
94
14
37°C
40
88
91
21
37°C
15
82
89
Interference Testing
Before finalizing the formulation, ensure AMBA does not inhibit the diagnostic reaction.
Spike Recovery: Spike the analyte (e.g., antigen or substrate) into the buffer containing 2.5% AMBA.
Compare: Measure signal vs. a standard buffer lacking AMBA.
Criteria: Signal deviation must be
.
Figure 2: Step-by-step validation workflow for incorporating AMBA into diagnostic reagents.
References
Francis, R. et al. (2004). Preparation of stable liquid and dried synthetic prothrombin time reagents. U.S. Patent No. 6,733,985. Washington, DC: U.S. Patent and Trademark Office.
Key Finding: Identifies 4-Amino-3-methoxybutyric acid (Compound 7) as a preferred stabilizer for phospholipid-protein mixtures, superior to simple amino acids in specific lipid contexts.
Arakawa, T. & Timasheff, S. N. (1985). The stabilization of proteins by osmolytes. Biophysical Journal, 47(3), 411-414.
Key Finding: Establishes the mechanism of preferential exclusion for amino acid-based stabilizers.
Falconer, R. J. et al. (2011). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. Journal of Chemical Technology & Biotechnology.
Key Finding: Demonstrates the utility of amino acid derivatives in preventing aggreg
Technical Application Note: Scalable Synthesis of 4-Amino-3-methoxybutanoic Acid HCl
Executive Summary & Therapeutic Context 4-Amino-3-methoxybutanoic acid hydrochloride is a structural analog of the neurotransmitter -aminobutyric acid (GABA) and a derivative of GABOB (4-amino-3-hydroxybutanoic acid). St...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Therapeutic Context
4-Amino-3-methoxybutanoic acid hydrochloride is a structural analog of the neurotransmitter
-aminobutyric acid (GABA) and a derivative of GABOB (4-amino-3-hydroxybutanoic acid). Structurally characterized by a methoxy group at the -position relative to the carboxylic acid, this compound is of significant interest in neuropharmacology for developing anticonvulsants and neuropathic pain modulators.
The presence of the methoxy group alters the lipophilicity and blood-brain barrier (BBB) permeability compared to the parent hydroxy compound, potentially enhancing bioavailability. This application note details a robust, scalable 4-step synthesis protocol designed to minimize racemization and avoid common side reactions such as
-elimination.
Key Chemical Challenges
Regioselectivity: Ensuring methylation occurs exclusively at the hydroxyl oxygen without affecting the leaving group (chloride) or causing elimination to a crotonate derivative.
Safety: Handling organic azides during the amination sequence.
Purification: Isolating the highly polar zwitterionic amino acid as a stable hydrochloride salt.
Retrosynthetic Analysis & Strategy
To ensure high purity and scalability, we employ a "Modified GABOB Pathway." Instead of using unstable crotonate intermediates, we utilize Ethyl 4-chloro-3-hydroxybutyrate as the starting material. This commercially available scaffold (available in both racemic and enantiopure forms) allows for the pre-installation of the carbon backbone.
Strategic Logic
Precursor Selection: Ethyl 4-chloro-3-hydroxybutyrate allows for sequential functionalization: O-methylation followed by nucleophilic substitution.
Amine Installation: Nucleophilic displacement using sodium azide (
) is preferred over the Gabriel synthesis for this substrate to avoid steric hindrance issues at the -position.
Deprotection: Catalytic hydrogenation offers a mild reduction of the azide, preserving the ether linkage.
Figure 1: Retrosynthetic strategy illustrating the transformation from the chlorohydrin scaffold to the target amino acid.
Rationale: Traditional Williamson ether synthesis using
can lead to -elimination of the chloride to form ethyl 4-chlorocrotonate. We utilize Silver Oxide () as a mild base to promote methylation while suppressing elimination.
Setup: Charge a flame-dried 500 mL round-bottom flask with Ethyl 4-chloro-3-hydroxybutyrate (10.0 g, 60 mmol) and dry DCM (150 mL).
Addition: Add Methyl Iodide (11.2 mL, 180 mmol, 3.0 eq) followed by Silver Oxide (20.8 g, 90 mmol, 1.5 eq).
Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting alcohol (
) disappears and the less polar ether () appears.
Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with DCM. Concentrate the filtrate under reduced pressure.
Rationale: Catalytic hydrogenation reduces the azide to the amine. Subsequent acid hydrolysis cleaves the ester and forms the stable salt.
Reduction: Dissolve the azide intermediate in MeOH (100 mL). Add 10% Pd/C (1.0 g). Hydrogenate at 30 psi (Parr shaker) or under a hydrogen balloon for 12 hours.
Filtration: Filter through Celite to remove the catalyst.
Hydrolysis: To the methanolic amine solution, add 6M HCl (50 mL).
Reflux: Heat to reflux (approx. 70°C) for 4 hours to hydrolyze the ethyl ester.
Isolation: Concentrate the solution to dryness in vacuo. The residue is often a hygroscopic oil or solid.
Crystallization: Triturate the residue with Acetone/Ethanol to induce crystallization. Filter and dry under vacuum over
.
Summary of Quantitative Metrics
Parameter
Step 1 (Methylation)
Step 2 (Azidation)
Step 3 (Red/Hyd)
Reagent
/ MeI
/ Pd-C / HCl
Temperature
25°C
60°C
25°C 70°C
Time
24-48 h
6-8 h
16 h
Typical Yield
88%
92%
75%
Critical Risk
Elimination to crotonate
Shock sensitivity
Hygroscopic product
Process Workflow Diagram
Figure 2: Operational workflow highlighting the critical Quality Control (QC) checkpoint after methylation.
Quality Control & Characterization
To validate the synthesis, the final hydrochloride salt must meet the following specifications.
NMR Spectroscopy (
)
NMR:
3.85 (m, 1H, CH-OMe) - The methine proton shifts downfield due to the ether oxygen.
3.35 (s, 3H, O-CH3 ) - Diagnostic singlet for the methoxy group.
3.20-3.05 (m, 2H, CH2 -NH2) - Methylene adjacent to the amine.
2.60-2.45 (m, 2H, CH2 -COOH) - Methylene adjacent to the carbonyl.
Mass Spectrometry
ESI-MS (+): Calculated for
. Found: 134.1.
Troubleshooting Guide
Problem: Low yield in Step 1 (Methylation).
Root Cause:[1][2] Moisture in the reagents deactivating the silver oxide or causing hydrolysis.
Solution: Use freshly activated molecular sieves in the reaction mixture.
Solution: Azeotrope with toluene to remove water, then triturate with anhydrous diethyl ether or acetone.
References
Mete, E., Maraş, A., & Seçen, H. (2003). A short synthesis of 4-amino-3-hydroxybutyric acid (GABOB) via allyl cyanide.[1] Russian Chemical Bulletin, 52(8), 1879–1881.[1] Link
Liu, H., et al. (2017).[3] An Efficient Synthesis of Enantiomerically Pure
-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.[3] Link
Ordóñez, M., et al. (2016). Stereoselective Synthesis of
-Amino Acids. Tetrahedron: Asymmetry, 27(20), 999-1055. (General reference for GABA analog methodologies).
PubChem Compound Summary. (n.d.). 4-Amino-3-hydroxybutanoic acid (GABOB).[1] National Center for Biotechnology Information. Link
Advanced Protocol: 4-Amino-3-methoxybutanoic Acid in Peptide Synthesis
Application Note & Technical Guide Executive Summary 4-Amino-3-methoxybutanoic acid (CAS: 104671-77-4) is a non-canonical -amino acid derivative. Structurally, it is the -methylated analog of GABOB ( -amino- -hydroxybuty...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Executive Summary
4-Amino-3-methoxybutanoic acid (CAS: 104671-77-4) is a non-canonical
-amino acid derivative. Structurally, it is the -methylated analog of GABOB (-amino--hydroxybutyric acid). In peptide engineering, this residue serves three critical functions:
Conformational Biasing: The methoxy group at the
-position (relative to the carbonyl) introduces specific steric constraints that favor extended or folded backbone architectures distinct from -peptides.
H-Bond Masking: Unlike GABOB, the methoxy group removes the hydrogen bond donor capability of the hydroxyl, altering solvation patterns and membrane permeability.
Proteolytic Stability: The
-backbone extension renders the adjacent peptide bonds resistant to standard proteases, making it a valuable tool for peptidomimetic drug design.
This guide details the Fmoc-protection of the commercial precursor and its subsequent integration into SPPS protocols , addressing the specific kinetic challenges associated with
-amino acid coupling.
Pre-Synthesis: Fmoc-Protection Protocol
Commercial sources typically supply 4-Amino-3-methoxybutanoic acid as the hydrochloride salt. For standard Fmoc-SPPS, the
Dissolution: Dissolve 4-Amino-3-methoxybutanoic acid HCl (10 mmol) and
(25 mmol) in water (25 mL). Ensure complete dissolution to liberate the free amine.
Addition: Add 1,4-Dioxane (25 mL) to the reaction vessel. Cool to 0°C on ice.
Reaction: Slowly add Fmoc-OSu (11 mmol) dissolved in a minimal amount of dioxane.
Incubation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (or LCMS) for the disappearance of the starting amine.
Workup:
Evaporate the dioxane under reduced pressure (rotary evaporator).
Dilute the remaining aqueous solution with water (50 mL).
Wash with diethyl ether (
mL) to remove unreacted Fmoc-OSu and byproducts.
Acidification: Acidify the aqueous layer carefully with 1N HCl to pH ~2.0. The product typically precipitates as a white oil or solid.
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
mL).
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate to dryness.
Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if necessary.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Integrating
-amino acids requires modified coupling cycles due to the increased flexibility of the carbon backbone and the reduced nucleophilicity of the amino group compared to -amino acids.
Critical: Extended time required due to backbone flexibility.
5
Monitoring
TNBS or Chloranil Test
--
Ninhydrin (Kaiser) can be used but TNBS is more sensitive for primary amines.
6
Re-Coupling
Repeat Step 3-4 if test is positive
60 min
If positive, use PyBOP/DIEA for 2nd coupling.
7
Capping
Acetic Anhydride / Pyridine
10 min
Cap unreacted amines to prevent deletion sequences.
D. Elongation (Coupling onto the -Amine)
Once the 4-Amino-3-methoxybutanoic acid is installed and deprotected, coupling the next amino acid can be difficult due to the flexible terminus.
Recommendation: Use double coupling for the residue immediately following the
-amino acid.
Temperature: Elevating the reaction temperature to 50°C (microwave or conventional heating) significantly improves yield for this step.
Workflow Visualization
The following diagram illustrates the critical decision points and chemical flow for integrating this building block.
Figure 1: Strategic workflow for converting the raw salt into a viable SPPS building block and overcoming the kinetic barrier of the subsequent coupling step.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Coupling
Slower kinetics of -amino acid.
Switch to HATU or PyAOP . Increase coupling time to 2 hours.
Aggregation
-peptides can form stable secondary structures.
Use Pseudoproline dipeptides later in the sequence or use PEG-PS resin (ChemMatrix) to improve swelling.
Low Yield of Next Residue
Flexible -terminus is hard to capture.
Double couple the next residue. Use microwave heating (50°C, 10 min).
Racemization
Base-catalyzed proton abstraction (rare for -AAs).
Use Oxyma Pure/DIC instead of base-driven (DIEA) activation if stereopurity is compromised.
References
ResearchGate. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved October 26, 2023, from [Link]
Application
Precision Recrystallization of Amino Acid Derivatives: A Master Protocol
Executive Summary & Core Directive Recrystallization is often dismissed as an archaic "art," yet in the context of amino acid derivatives—often zwitterionic, thermally labile, and prone to racemization—it remains the mos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Recrystallization is often dismissed as an archaic "art," yet in the context of amino acid derivatives—often zwitterionic, thermally labile, and prone to racemization—it remains the most scalable method for achieving >99% enantiomeric excess (ee). Unlike chromatography, which separates based on polarity, crystallization exploits lattice energy differentials, allowing for the rejection of structurally similar impurities (e.g., des-Fmoc byproducts or diastereomers) that co-elute on HPLC.
This guide moves beyond the "dissolve and cool" heuristic. It provides a mechanistic framework for manipulating supersaturation , nucleation kinetics , and impurity rejection specifically for protected amino acids (Fmoc, Boc, Cbz) and chiral intermediates.
Mechanistic Foundations: The Solubility Landscape
Successful recrystallization of amino acid derivatives requires navigating the Metastable Zone Width (MSZW) —the region between the solubility curve and the spinodal decomposition (oiling out) limit.
Solvent Selection Matrix
Amino acid derivatives exhibit a "Schizophrenic" solubility profile due to the competition between the polar amide/carbamate backbone and hydrophobic side chains.
Solvent System
Primary Application
Mechanism
Target Derivatives
EtOAc / Hexanes
General Purification
Thermal Gradient
Fmoc-AA-OH, Cbz-AA-OH
DCM / Hexanes
Thermally Labile
Anti-solvent
Boc-AA-OH, Oily Esters
EtOH / Water
Zwitterions
Polarity Shift
Free Amino Acids, Short Peptides
Toluene / MeOH
Hydrophobic/Aromatic
-Stacking
Phe/Trp/Tyr derivatives
IPA / Isopropyl Ether
"Oiling Out" Prevention
High BP / Low Polarity
Aggregating Peptides
Decision Framework: Solvent System Design
The following decision tree illustrates the logical flow for selecting a crystallization strategy based on the derivative's physical state and stability.
Figure 1: Decision matrix for selecting the optimal crystallization workflow based on thermal stability and physical state.
Best for: Fmoc-Leu-OH, Fmoc-Phe-OH, and other stable carbamates.
Principle: Exploits the steep solubility curve of carbamates in Ethyl Acetate (EtOAc).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling EtOAc required to dissolve the solid.
Tip: If the solution is colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.
The Cloud Point: While maintaining a gentle boil, add warm Hexanes dropwise until a persistent turbidity (cloudiness) appears.
Clarification: Add just enough boiling EtOAc (dropwise) to clear the solution. This places the system exactly at the saturation limit.
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
Best for: Boc-amino acids, peptide esters, and compounds prone to "oiling out."
Principle: Slow diffusion of a non-solvent reduces solubility gradually, favoring crystal growth over amorphous precipitation.
Solubilization: Dissolve the crude oil/solid in a minimal volume of a "Good Solvent" (e.g., DCM or Acetone) in a narrow test tube or vial.
Layering: Carefully pipette a "Bad Solvent" (e.g., Hexanes or Pentane) down the side of the vial. The goal is to create a distinct layer on top of the denser organic solution without mixing .
Ratio: Typically 1:2 (Good Solvent : Bad Solvent).
Diffusion: Cap the vial and seal with Parafilm. Poke a single pinhole if very slow evaporation is also desired.
Incubation: Leave undisturbed for 24-48 hours. The solvents will mix via Brownian motion, slowly increasing the supersaturation at the interface.
Harvest: Decant the mother liquor and wash crystals with cold anti-solvent.
Protocol C: Chiral Resolution via Diastereomeric Salts
Best for: Separating enantiomers (e.g., DL-Phenylalanine) using a chiral resolving agent.
Principle: Diastereomeric salts have different lattice energies and solubilities.
Figure 2: Workflow for the classical resolution of chiral amines using diastereomeric salt formation.
Stoichiometry: Mix the racemic amino acid derivative (1.0 eq) with the resolving agent (0.5 - 1.0 eq) in a solvent like Ethanol or MeOH.
Common Agents: L-Tartaric acid, Mandelic acid, or Phenylethylamine (for acidic AAs).
Heating: Heat to reflux to ensure complete dissolution and salt formation.
Seeding: Cool to the metastable zone and seed with a pure crystal of the desired diastereomer (if available).
Filtration: Collect the precipitated salt (typically the less soluble diastereomer).
Recrystallization: Recrystallize the salt again from the same solvent to boost ee from ~80% to >99%.
Liberation: Dissolve the salt in water, adjust pH to liberate the free amine/acid, and extract into organic solvent.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound separates as a liquid droplet before crystallizing.[1] This is the nemesis of peptide crystallization.
Symptom
Root Cause
Corrective Action
Oiling Out
Temp > Melting Point of solvated impurity.
1. Lower the concentration (add more solvent).2. Use a solvent with a lower boiling point.3.Seed vigorously at the cloud point.
Gelation
Hydrogen bonding networks trapping solvent.
Add a H-bond disruptor (1-5% Methanol or IPA). Avoid pure non-polar solvents.
No Precipitate
High solubility / Supersaturation not reached.
1. Evaporate solvent to 50% volume.2. Perform a "scratch" on the glass wall to induce nucleation.3. Cool to -20°C.
Amorphous Powder
Precipitation too fast.
Re-dissolve and cool much slower (wrap flask in towel). Add anti-solvent via vapor diffusion (Protocol B).
References
BenchChem. (2025).[2] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Control Strategies. Retrieved from
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from
University of Massachusetts. (n.d.). Recrystallization Guide: Process and Solvents. Retrieved from
BOC Sciences. (n.d.). Amino Acid Crystallization and Resolution Services. Retrieved from
ResearchGate. (2014). Discussion: How to get (or crystallize) solid amino acids derivatives. Retrieved from
Schiff base complex formation with 4-Amino-3-methoxybutanoic acid
Application Note: Strategic Synthesis and Characterization of Schiff Base Ligands Derived from 4-Amino-3-methoxybutanoic Acid Executive Summary & Scientific Rationale This guide details the protocol for synthesizing Schi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis and Characterization of Schiff Base Ligands Derived from 4-Amino-3-methoxybutanoic Acid
Executive Summary & Scientific Rationale
This guide details the protocol for synthesizing Schiff base ligands using 4-Amino-3-methoxybutanoic acid (an ether-derivative of GABOB) and their subsequent coordination with transition metal ions.
The Molecule: 4-Amino-3-methoxybutanoic acid (
) presents a unique chelating architecture compared to standard amino acids.
Steric Influence: The methoxy group (
) at the -position relative to the amine introduces lipophilicity and steric bulk, potentially altering the coordination geometry around the metal center compared to unsubstituted GABA.
Coordination Sites: When condensed with a salicylaldehyde derivative, the resulting ligand offers a tridentate ONO donor set :
Phenolic Oxygen: (From the aldehyde) – Hard donor.
Azomethine Nitrogen: (Imine) – Borderline donor.
Carboxylate Oxygen: (From the amino acid) – Hard donor.
Therapeutic Value: Schiff bases of GABA analogues are investigated for their potential to cross the blood-brain barrier (facilitated by the methoxy group's lipophilicity) and exhibit neuroprotective, anticonvulsant, or antimicrobial properties [1, 2].
Critical Pre-Synthesis Considerations
Zwitterion Neutralization: Like all amino acids, the starting material exists as a zwitterion (
) in the solid state. The amine is protonated and non-nucleophilic. Crucial Step: You must perform an in situ deprotonation using a base (KOH or NaOH) to generate the free amine () necessary for nucleophilic attack on the aldehyde carbonyl [3].
Solvent System: Methanol (MeOH) is the preferred solvent. It solubilizes the potassium salt of the amino acid and the aldehyde, ensuring a homogeneous reaction.
Aldehyde Selection: This protocol uses Salicylaldehyde (2-hydroxybenzaldehyde) as the standard coupling partner due to its ability to form a stable 6-membered chelate ring with the imine nitrogen, driving the equilibrium toward product formation.
Experimental Protocols
Protocol A: Synthesis of the Schiff Base Ligand (Potassium Salt)
Deprotonation: Dissolve 10 mmol of 4-Amino-3-methoxybutanoic acid in 25 mL of absolute methanol. Add 10 mmol of KOH (dissolved in minimal MeOH). Stir at room temperature for 15 minutes until the solution is clear.
Synthesized Schiff Base Ligand (from Protocol A) (2 mmol)
Metal(II) Acetate or Chloride Hydrate (2 mmol for 1:1 complexes)
Methanol (30 mL)
Step-by-Step Methodology:
Dissolution: Dissolve 2 mmol of the Schiff base ligand in 20 mL warm methanol.
Metal Addition: Dissolve 2 mmol of the Metal(II) salt in 10 mL methanol. Add this solution dropwise to the ligand solution.
Note: For Cu(II), the solution usually turns green/dark brown. For Co(II), pink/brown.
Reflux: Reflux the mixture for 3 hours.
pH Adjustment: If using metal chlorides, adjust pH to 7.0–7.5 using dilute methanolic NaOH to ensure deprotonation of the phenolic hydroxyl group for coordination.
Precipitation: The complex often precipitates during reflux. If not, reduce volume by 50% and cool to
overnight.
Purification: Filter the precipitate. Wash with:
Cold Methanol (removes unreacted ligand).
Diethyl Ether (removes moisture).
Drying: Dry in a vacuum desiccator.
Visualization of Workflow & Mechanism
Caption: Figure 1.[7] Reaction pathway from zwitterionic amino acid to tridentate metal chelate.
Characterization & Validation Guide
To validate the synthesis, compare the spectral data of the free ligand vs. the metal complex.
Table 1: Key IR Spectral Shifts (Diagnostic)
Functional Group
Free Ligand ()
Metal Complex ()
Interpretation
Azomethine ( C=N)
1620 – 1640 (Strong)
1600 – 1615 (Shift to lower )
Indicates coordination of Imine Nitrogen to Metal ().
Phenolic ( C-O)
1280 (Medium)
1300 – 1320 (Shift to higher )
Indicates deprotonation and coordination of Phenolic Oxygen ().
Carboxylate ( COO)
1580 – 1600
1590 – 1610
Coordination of Carboxylate Oxygen.
Hydroxyl ( -OH)
3300 – 3400 (Broad)
Disappears / Modified
Disappearance of phenolic OH; appearance of broad bands if coordinated exists.
indicate the carboxylate is coordinated and the complex is neutral [4].
Magnetic Susceptibility:
Cu(II): 1.7 – 1.9 B.M. (Paramagnetic, one unpaired electron).
Zn(II): Diamagnetic.
Ni(II): Value depends on geometry (Square planar vs. Octahedral).
Troubleshooting & Optimization
Problem: Sticky/Oily Product.
Cause: Incomplete dehydration or presence of water.
Solution: Triturate the oil with hexane or diethyl ether to induce crystallization. Ensure methanol is anhydrous.
Problem: Low Yield of Complex.
Cause: pH is too low (acidic).
Solution: The phenolic proton competes with the metal. Add stoichiometric NaOAc or dilute NaOH to buffer the reaction to pH 7–8.
Problem: Hydrolysis of Imine.
Cause: Schiff bases of aliphatic amines are prone to hydrolysis in aqueous acids.
Solution: Keep the system strictly anhydrous during synthesis. Store complexes in a desiccator.
References
Kumar, S., et al. (2022). "Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities."[4][9][10][11] International Journal of Molecular Sciences. Link
Irez, G., et al. (2021). "Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Cu(II) Complex." Journal of Molecular Structure. Link
Abdel-Rahman, L. H., et al. (2021). "Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method." Scholars International Journal of Chemistry and Material Sciences. Link
Refat, M. S., et al. (2025). "Synthesis and Characterization of Some Novel Amino Acid Schiff Base Fe(II) Complexes." Spectrochimica Acta Part A. Link
Technical Support Center: 4-Amino-3-methoxybutanoic Acid Synthesis
Topic: Improving Yield & Process Reliability Executive Summary This guide addresses yield optimization for 4-Amino-3-methoxybutanoic acid (CAS: 104671-77-4). This compound is a structural analog of GABOB (4-amino-3-hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Yield & Process Reliability
Executive Summary
This guide addresses yield optimization for 4-Amino-3-methoxybutanoic acid (CAS: 104671-77-4). This compound is a structural analog of GABOB (4-amino-3-hydroxybutanoic acid) and shares critical stability challenges with other
-substituted -amino acids.
Low yields in this synthesis typically stem from three specific failure modes:
The "Beta-Elimination Trap": The methoxy group at the
-position is a facile leaving group. Under basic conditions (especially during ester hydrolysis), the molecule readily undergoes -elimination to revert to the 4-aminocrotonic acid derivative.
Zwitterionic Solubility: As a small, polar amino acid, the product is highly water-soluble, leading to massive losses during standard aqueous/organic extraction workups.
Competitve N-Methylation: If synthesizing via O-methylation of GABOB, poor protecting group strategy leads to inseparable N-methylated impurities.
Part 1: Route Selection & Strategy
Before troubleshooting specific reaction steps, verify you are using the synthetic route best suited for your scale and starting materials.
Decision Matrix: Choosing Your Pathway
Figure 1: Strategic decision tree for selecting the synthesis pathway based on chirality requirements and starting material availability.
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: The Michael Addition Route (Recommended for Scale)
Chemistry: Conjugate addition of Methanol to a 4-amino-but-2-enoic acid derivative.
Q1: My reaction proceeds to ~50% conversion and then stalls. Adding more base just increases impurities. What is happening?Diagnosis: You are fighting the thermodynamic equilibrium . The Michael addition of methoxide to the crotonate system is reversible.
The Fix:
Concentration: Run the reaction at high concentration (1M - 2M) to favor the bimolecular addition product.
Temperature: Lower the temperature. The addition is exothermic; higher temperatures favor the elimination (reverse) reaction. Run at 0°C to -10°C initially, then allow to warm slowly to room temperature only if necessary.
Trapping: If possible, use a "kinetic trap". For example, use a conjugate acceptor with a very strong electron-withdrawing group that can be converted later, or perform the reaction under conditions where the product precipitates (though difficult with this specific motif).
Q2: I have good conversion to the ester, but when I hydrolyze it with NaOH, I lose the product and recover crotonic acid.Diagnosis: This is the classic
-elimination failure mode. The -methoxy group is sensitive to base-catalyzed elimination, regenerating the double bond.
The Fix: Avoid basic hydrolysis (saponification) entirely.
Method A (Acidic Hydrolysis): Use 2N HCl or 6N HCl at reflux. While harsh, the protonated amine (ammonium) in the product exerts an inductive effect that protects against elimination compared to the anionic intermediate in base.
Method B (Enzymatic): Use Pig Liver Esterase (PLE) or Lipase (CalB) for mild hydrolysis at pH 7. This preserves the sensitive
-methoxy group.
Scenario B: The O-Methylation Route (From GABOB)
Chemistry: Methylation of the hydroxyl group of protected GABOB.
Q3: I am seeing significant N-methylation even though I used a Boc protecting group.Diagnosis: Under strong methylation conditions (NaH/MeI), the carbamate proton (NH-Boc) can still be deprotonated and methylated.
The Fix:
Double Protection: Use a phthalimide (Phth) protecting group for the amine. It completely removes the NH proton, preventing N-methylation entirely.
Milder Reagents: Switch from NaH/MeI to Ag₂O/MeI (Silver Oxide mediated methylation). This condition is much milder and specific for O-methylation of alcohols in the presence of amides/carbamates.
Part 3: Isolation & Purification (The Critical Step)
Issue: The product is a zwitterion. "I extracted with Ethyl Acetate and my product was gone."
Explanation: 4-Amino-3-methoxybutanoic acid is highly polar. At neutral pH, it exists as a zwitterion and stays in the aqueous phase. At acidic pH (HCl salt), it is still water-soluble.
Protocol: Ion Exchange Purification (Yield: >85%)
Do not attempt liquid-liquid extraction. Use this solid-phase extraction method.
Column Preparation: Pack a column with Dowex 50W-X8 (cation exchange resin, H+ form).
Loading: Dissolve your crude reaction mixture (after acid hydrolysis and concentration) in a minimum amount of water. Load onto the column.
Washing: Elute with distilled water (3-5 column volumes).
What this does: Washes away non-basic impurities (unreacted crotonic acid, salts, methanol). The amino acid sticks to the resin.
Elution: Elute with 1M - 2M Ammonium Hydroxide (NH₄OH) .
What this does: Deprotonates the carboxylic acid and the resin, releasing the amino acid as the free base/ammonium salt.
Isolation: Collect ninhydrin-positive fractions. Evaporate water under reduced pressure.
Final Polish: The residue is the crude amino acid. Crystallize from Methanol/Acetone or Water/Ethanol to obtain the pure white solid.
Part 4: Optimized Experimental Workflow
This protocol minimizes elimination risks and maximizes recovery.
Step 1: Synthesis of Methyl 4-(phthalimido)crotonate
Disclaimer: The protocols described above involve hazardous chemicals (methyl iodide, strong acids/bases). All experiments must be conducted in a fume hood with appropriate PPE. Yields may vary based on specific starting material purity.
Technical Support Guide: Isolating 4-Amino-3-methoxybutanoic Acid from its 2-Amino Isomer
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals facing the specific challenge of separating 4-amino-3-methoxybutanoic acid from its 2-amino regioisomer. This docum...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals facing the specific challenge of separating 4-amino-3-methoxybutanoic acid from its 2-amino regioisomer. This document moves beyond standard protocols to provide in-depth, field-proven insights into why certain methods are chosen and how to troubleshoot them effectively.
The separation of these regioisomers is a non-trivial task due to their identical molecular weights and elemental formulas. However, their structural differences—the position of the amino group relative to the carboxyl group—create distinct physicochemical properties that are the key to their successful separation. The 4-amino isomer is a γ-amino acid (a GABA analog), while the 2-amino isomer is an α-amino acid. This fundamental difference dictates their acid-base behavior and is the cornerstone of our primary separation strategy.
Part 1: Foundational Principles & Key Physicochemical Differences
Understanding the differences in the isoelectric points (pI) and charge states of the two isomers at various pH values is critical for developing a robust separation method. The 2-amino isomer, being an α-amino acid, has its amino and carboxyl groups in close proximity, influencing their respective pKa values. In contrast, these groups are more distant in the 4-amino isomer, resulting in pKa values closer to those of isolated carboxylic acids and amines.
Caption: Logical flow of isomer charge states with increasing pH.
This differential charging behavior is the most powerful tool at our disposal. As shown in the diagram, at a pH of approximately 6, the 2-amino isomer is at or near its isoelectric point (net neutral charge), while the 4-amino isomer remains protonated and carries a net positive charge. This principle is the foundation for separation by ion-exchange chromatography.
Property
2-Amino-3-methoxybutanoic acid (α-isomer)
4-Amino-3-methoxybutanoic acid (γ-isomer)
Rationale for Difference
pKa1 (-COOH)
~2.3
~4.0
The electron-withdrawing inductive effect of the α-ammonium group lowers the pKa of the carboxyl group significantly.
pKa2 (-NH3+)
~9.7
~10.5
The α-carboxyl group's inductive effect slightly lowers the pKa of the α-ammonium group. This effect is negligible for the γ-amino group.
Est. Isoelectric Point (pI)
~6.0
~7.3
The pI for neutral amino acids is the average of pKa1 and pKa2. GABA itself has a pI of 7.3.[1]
Charge at pH 6.0
~0 (Zwitterionic)
+1 (Cationic)
At pH 6.0, the 2-amino isomer is at its pI, while the 4-amino isomer is below its pI.
Part 2: Frequently Asked Questions (FAQs)
Q1: My TLC shows a single spot for the isomeric mixture. Does this mean the sample is pure?
A: Not necessarily. Regioisomers often have very similar polarities, leading to co-elution on standard silica TLC plates.[2] A single spot on TLC is not a reliable indicator of isomeric purity. You must use a higher-resolution technique like HPLC or a separation method based on a different principle, such as ion exchange, to confirm purity.
Q2: What is the most robust and scalable method for separating these isomers?
A: Ion-exchange chromatography (IEC) is the most reliable and scalable method.[3][4][5] The significant difference in the isoelectric points (pI) of the two isomers allows for a highly selective separation based on charge. By operating at a pH between their pI values, one isomer can be made to bind to the column while the other elutes.
Q3: Can I use reversed-phase HPLC instead of ion-exchange?
A: While possible, it is significantly more challenging. The isomers are both highly polar, and achieving baseline separation on a standard C18 column may require extensive method development.[6] Techniques to explore include using ion-pairing reagents (e.g., TFA) to improve retention and selectivity or testing different stationary phases (e.g., those with protective butyl side chains for better peak shape).[6]
Q4: Is chemical derivatization required for separation?
A: Derivatization is not required for separation by ion-exchange chromatography or capillary electrophoresis. However, it can be a powerful strategy for two main reasons:
Enabling GC Analysis: Amino acids are non-volatile and must be derivatized (e.g., via silylation) to be analyzed by Gas Chromatography (GC).[7]
Enhancing HPLC Separation: Derivatizing the amino group (e.g., with AccQ-Fluor™) creates larger, more hydrophobic molecules that may be more easily separated by reversed-phase HPLC.[8] This also adds a strong chromophore, improving detection.
Q5: I tried fractional crystallization by adjusting the pH, but the isomers co-precipitated. What went wrong?
A: Co-precipitation is a common issue.[9] While adjusting the pH to the pI of one isomer should theoretically minimize its solubility, several factors can lead to failure:
High Concentration: A supersaturated solution can cause both isomers to crash out of solution. Try working with more dilute solutions.
Insufficient Solubility Difference: The solubility difference at their respective pI values may not be large enough for a clean separation.
Kinetic vs. Thermodynamic Control: Rapid pH changes can trap impurities. A very slow, controlled pH adjustment is crucial.
Part 3: Troubleshooting Guides & In-Depth Protocols
Method 1: Ion-Exchange Chromatography (IEC) - The Recommended Approach
Causality: This method exploits the fact that at a carefully selected pH (e.g., 6.0-6.5), the target 4-amino isomer is cationic (+1 charge) while the 2-amino impurity is zwitterionic (net neutral charge). Using a strong cation exchange (SCX) resin, the cationic 4-amino isomer will bind strongly, while the neutral 2-amino isomer will pass through with minimal retention.
Caption: Workflow for separating isomers using cation exchange.
Step-by-Step Protocol:
Column Selection: Choose a strong cation exchange (SCX) resin (e.g., Dowex 50WX8 or similar). Pack a column appropriately for your scale.
Buffer Preparation:
Equilibration/Wash Buffer: 50 mM sodium phosphate buffer, pH 6.2.
Elution Buffer: 50 mM sodium phosphate buffer + 1 M NaCl, pH 6.2 OR 100 mM ammonium bicarbonate buffer, pH 8.5.
Column Equilibration: Equilibrate the SCX column with at least 5-10 column volumes (CV) of Equilibration Buffer.
Sample Preparation: Dissolve the isomeric mixture in a minimum volume of the Equilibration Buffer. Ensure the final pH is ~6.2. Filter the sample to remove any particulates.
Loading & Washing: Load the sample onto the column. After loading, wash the column with 3-5 CV of Equilibration Buffer to remove the unbound 2-amino isomer.
Elution: Elute the bound 4-amino-3-methoxybutanoic acid by switching to the Elution Buffer. The increase in salt concentration or pH will displace the product from the resin.[4]
Analysis: Collect fractions and analyze by a suitable method (e.g., TLC with ninhydrin stain, HPLC, or NMR) to identify the pure product fractions.
Troubleshooting Guide for IEC
Issue
Potential Cause(s)
Recommended Solution(s)
Poor Resolution / Impurity in Product
Incorrect pH: The pH of the loading buffer is too low (making the 2-amino isomer cationic) or too high (neutralizing the 4-amino isomer).
Carefully titrate your loading buffer to a pH between the pI values (6.0-6.5 is a good starting point). Verify with a calibrated pH meter.[5]
Product Elutes During Wash Step
Low Resin Capacity: The column is overloaded with the sample. pH too high: The 4-amino isomer is not sufficiently protonated to bind strongly.
Reduce the sample load. Ensure the loading buffer pH is at least 1 unit below the pI of the 4-amino isomer (~7.3).
Product Does Not Elute
Elution Buffer too Weak: The salt concentration or pH of the elution buffer is insufficient to displace the tightly bound product.
Increase the salt concentration of the elution buffer (e.g., to 2 M NaCl) or increase the pH further to fully neutralize the 4-amino isomer's charge.
Broad Peaks & Tailing
Poor Mass Transfer: Flow rate is too high. Sample Precipitation: The sample is precipitating on the column.
Decrease the flow rate. Ensure the sample is fully dissolved in the loading buffer and consider using a more dilute sample.
Method 2: Derivatization Followed by Reversed-Phase HPLC
Causality: This method alters the chemical nature of the isomers to create derivatives with more significant differences in hydrophobicity, allowing for separation on a standard RP-HPLC system. Derivatization with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, used in the AccQ•Tag™ method) attaches a bulky, hydrophobic, and fluorescent tag to the primary amine of both isomers. The resulting derivatives will have different retention times on a C18 column due to subtle conformational differences.
Caption: Workflow for separation via derivatization and RP-HPLC.
Abbreviated Protocol (Based on AccQ•Tag™ Chemistry):
Reagent Preparation: Prepare the derivatizing reagent according to the manufacturer's instructions (e.g., Waters AccQ•Tag Ultra).[8]
Sample Derivatization: In a vial, mix 10 µL of your sample (containing the isomeric mixture) with 70 µL of borate buffer diluent. Add 20 µL of the reconstituted AccQ•Fluor reagent. Vortex immediately and heat at 55 °C for 10 minutes.
Incomplete Derivatization: Presence of moisture, incorrect pH, or insufficient reagent.
Ensure all glassware is dry. Use high-purity solvents. Strictly follow the buffered conditions required by the derivatization kit.
Multiple Extraneous Peaks
Reagent Hydrolysis: The derivatizing reagent can hydrolyze, creating a large reagent peak.
This is expected. The separation method should be designed to resolve the analyte peaks from the reagent peak.
Poor Peak Resolution
Suboptimal Gradient: The elution gradient is too steep, causing co-elution. Incorrect Column: The chosen C18 column may not have the right selectivity.
Flatten the acetonitrile gradient to increase the separation window between the two isomer peaks. Test different C18 column chemistries if necessary.
References
University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. [Link]
Jochle, M., et al. (1998). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed. [Link]
Phenomenex. (n.d.). Separation of an Amino Acid Mixture Using a Kinetex™ XB-C18 Column. [Link]
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]
PubChem. (n.d.). 4-Amino-3-hydroxybutanoic acid. National Center for Biotechnology Information. [Link]
DIAION. (n.d.). Separation and Refining of Amino acids. [Link]
Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry. [Link]
SciSpace. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). [Link]
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
ResearchGate. (2014). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. [Link]
IntechOpen. (2018). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. [Link]
AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
Learnbin. (2022). Separation Of Amino Acids. [Link]
PubChem. (n.d.). 4-Amino-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]
ResearchGate. (1971). Determination of D- and L-Amino Acids by Ion Exchange Chromatography as L-D and L-L Dipeptides. [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
National Center for Biotechnology Information. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. [Link]
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
Google Patents. (n.d.). Process for producing 4-amino-3-oxo-butanoic acid ester.
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
PubMed. (1983). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. [Link]
ACS Publications. (1951). Ion Exchange Chromatography of Amino Acids. [Link]
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
University of Calgary. (n.d.). Table of pKa and pI values. [Link]
Google Patents. (n.d.). GABA esters and GABA analog esters.
PubMed. (1993). GABA--the quintessential neurotransmitter: electroneutrality, fidelity, specificity, and a model for the ligand binding site of GABAA receptors. [Link]
PubChem. (n.d.). 2-Amino-3-methoxybutanoic acid. National Center for Biotechnology Information. [Link]
The Thermodynamic Driver:
4-Amino-3-methoxybutanoic acid hydrochloride is a salt formed from a weak base (the amine) and a strong acid (HCl). The chloride ion (
) is a moderately strong hydrogen bond acceptor, while the ammonium group () and the carboxylic acid () act as donors.
When exposed to atmospheric moisture, the crystal lattice energy is competing with the hydration energy. For amine hydrochlorides, the hydration energy is often high enough to overcome the lattice energy at relatively low humidity levels. This specific threshold is the Critical Relative Humidity (CRH) .[1]
If Ambient RH > CRH: The solid will spontaneously adsorb water until it dissolves in its own sorbed moisture (Deliquescence).[1]
The "Methoxy" Factor: While the methoxy group adds slight lipophilicity, it does not sufficiently counteract the high polarity of the ionic HCl salt bridge, leaving the molecule highly susceptible to moisture uptake.
Mechanism of Failure Diagram
The following diagram illustrates the kinetic pathway from exposure to degradation.
Troubleshooting Guides
Guide A: The Material has turned into a sticky gum or liquid. Can I save it?
Status: Critical (Deliquescence has occurred).
Action: Immediate Solvent Recovery.
Protocol:
Do NOT heat directly: Heating a wet amine HCl salt often leads to degradation (browning/oxidation) before drying because the water creates a localized acidic solution.
Azeotropic Drying:
Dissolve the "goo" completely in Anhydrous Ethanol or Methanol .
Add a co-solvent like Toluene (creates an azeotrope with water).
Rotary evaporate at moderate temperature (<40°C) under high vacuum.
Result: The water is pulled off with the solvent, leaving a solid or foam.
Final Drying: Place the resulting foam in a vacuum oven at room temperature over Phosphorus Pentoxide (
) for 24 hours.
Guide B: Weighing is drifting; I cannot get a stable mass.
The Issue: Static electricity in dry environments often causes scattering, but drifting weight usually means the sample is absorbing water during the weighing process.
Protocol:
Use the "Difference" Method:
Tare a sealed vial containing the bulk solid.
Remove an approximate amount quickly.
Reseal and weigh the vial again.
Calculation:
.
Why: You are measuring the loss from the protected environment, not the gaining mass on the open balance pan.
Antistatic Gun: If the powder is flying (common with dry HCl salts), use a Zerostat gun.
Glove Bag: If a Glovebox is unavailable, use a disposable glove bag purged with Nitrogen/Argon.
Guide C: Equipment shows signs of rust after handling.
The Cause: Wet amine HCl salts generate localized hydrochloric acid. This attacks 304 and 316 Stainless Steel (pitting corrosion).
Protocol:
Immediate Wash: Rinse spatulas and balance pans with water immediately after use.
Solvent Rinse: Follow with an Acetone or Ethanol rinse to remove residual moisture.
Avoid Metal: Use PTFE (Teflon) or glass spatulas for this specific compound.
Analytical Validation (E-E-A-T)
How do you prove the material is dry? A melting point is insufficient because the water acts as a plasticizer, suppressing the melting point (MP) depression.
Method
Suitability
Notes
TGA (Thermogravimetric Analysis)
High
Distinguishes between surface water (loss <100°C) and bound hydrates.
Karl Fischer (Coulometric)
High
The gold standard for absolute water content. Note: Ensure the amine does not interfere with KF reagents (use aldehyde/ketone-free reagents if necessary).
DVS (Dynamic Vapor Sorption)
Critical
Determines the Critical Relative Humidity (CRH) . Run a cycle from 0% → 90% RH to find the inflection point where mass gain spikes.
LOD (Loss on Drying)
Low
Not recommended. Heating in an oven often degrades the amine before all water is driven off.
Standard Operating Procedure (SOP) Workflow
The following decision tree outlines the correct handling based on your facility's capabilities.
Frequently Asked Questions (FAQ)
Q: Can I replace the HCl salt with a different counterion to reduce hygroscopicity?A: Yes, this is a standard crystal engineering approach. If the HCl salt is too difficult to handle, consider synthesizing the Tosylate (p-Toluenesulfonate) or Fumarate salt. These counterions are larger, pack more efficiently in the crystal lattice, and are generally less hygroscopic than hydrochloride salts [1].
Q: The powder turned yellow. Is it just wet, or is it degraded?A: A yellow color change usually indicates oxidation or Maillard-type degradation (if any trace sugars/aldehydes are present in the environment), facilitated by the presence of water. Pure hydration usually results in a colorless liquid/gum. If it is yellow, chemical purity should be verified via HPLC or NMR [2].
Q: What is the best desiccant for this compound?A:
Silica Gel: Good for general storage, but may not be strong enough for highly deliquescent HCl salts.
Phosphorus Pentoxide (
): Excellent for recovery drying (chemically binds water).
Vacuum: The most effective "desiccant" is a high vacuum (< 1 mbar).
Q: Why does the pH of my solution drop when I dissolve this in water?A: This is normal behavior for an amine hydrochloride. It dissociates into the protonated amine (
) and chloride (). The is a weak acid, typically lowering the pH of deionized water to the 3.0–5.0 range depending on concentration.
References
Newman, A. (2015). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. Available at: [Link]
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. Available at: [Link]
PubChem. (n.d.).[2][3] 4-Amino-3-methylbutanoic acid hydrochloride (Related Structure Data). National Library of Medicine. Available at: [Link]
Tang, X., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics.[4][5] Available at: [Link]
Removing impurities from 4-Amino-3-methoxybutanoic acid preparations
This technical guide details the purification and impurity management of 4-Amino-3-methoxybutanoic acid (CAS: 104671-77-4 for free acid; 104671-73-0 for HCl salt). This compound is a -amino acid analog (specifically the...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the purification and impurity management of 4-Amino-3-methoxybutanoic acid (CAS: 104671-77-4 for free acid; 104671-73-0 for HCl salt). This compound is a
-amino acid analog (specifically the 3-methoxy derivative of GABA) used as a pharmaceutical building block and neurochemical probe.
Due to its zwitterionic nature and lack of a strong UV chromophore, purification requires specific strategies distinct from standard lipophilic small molecules.[1]
Section 1: Technical Overview & Impurity Profile
4-Amino-3-methoxybutanoic acid exists as a zwitterion in neutral solution. Its purification challenges stem from its high water solubility and similarity to its metabolic precursor/analog, 4-Amino-3-hydroxybutanoic acid (GABOB) .
Common Impurities Table
Impurity Type
Specific Contaminant
Origin
Detection Method
Structural Analog
4-Amino-3-hydroxybutanoic acid (GABOB)
Hydrolysis of methoxy group; incomplete methylation during synthesis.
HILIC-CAD; NMR (loss of -OMe singlet)
Elimination Product
4-Aminocrotonic acid derivatives
-elimination of the methoxy group under acidic/basic stress.
Before initiating purification, you must characterize the impurity profile.[1] Standard UV detection is often insufficient due to the molecule's low extinction coefficient.[1]
Recommended Analytical Method: HILIC-CAD
Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC), 150 x 4.6 mm, 3.5 µm.[1]
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.5).
Mobile Phase B: Acetonitrile.
Gradient: 80% B to 40% B over 20 minutes.
Detector: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering). UV at 205-210 nm is a secondary option but misses non-chromophoric impurities.
Technical Insight: The 3-methoxy group reduces the polarity slightly compared to GABOB, causing 4-Amino-3-methoxybutanoic acid to elute earlier than GABOB in HILIC mode (which retains more polar compounds longer).
) binds to the sulfonate groups of the resin.[1] Anionic impurities (chloride, bromide) and non-basic organics pass through in the void volume.[1]
Washing: Wash with 3-5 column volumes (CV) of water to remove unbound impurities.
Elution: Elute with 1M - 2M Ammonium Hydroxide (NH
OH) .
Mechanism:[1][3][4] Ammonia deprotonates the resin and displaces the amino acid.[1]
Isolation: Collect ninhydrin-positive fractions. Concentrate under reduced pressure.
Critical Step: Repeatedly add water and evaporate (azeotropic distillation) to remove excess ammonia.
Scenario B: Separating GABOB (3-Hydroxy Impurity)
Issue: NMR shows small peaks corresponding to the hydroxy-analog (lacking the methoxy singlet at ~3.3 ppm).
Solution: Fractional Crystallization near Isoelectric Point (pI).
Protocol:
Dissolution: Dissolve the semi-pure solid in a minimum amount of hot water (60°C).
Anti-solvent Addition: Slowly add hot Ethanol or Methanol until slight turbidity persists.
Ratio: Typically 1:5 to 1:10 (Water:Alcohol).
Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.
Filtration: 4-Amino-3-methoxybutanoic acid is less polar than GABOB and may have a distinct solubility profile.
Note: If the impurity (GABOB) precipitates first (due to lower solubility in alcohol), filter it off and concentrate the mother liquor.[1] If the target precipitates, wash the cake with cold ethanol.[1]
Verification: Check the melting point.[1][5] Pure HCl salt typically melts >150°C (dec).
Scenario C: Removing Color/Polymeric Impurities
Issue: Product is yellow/brown.
Solution: Activated Carbon Treatment.
Dissolve in water (10 mL/g).
Add Activated Carbon (5-10 wt%). Heat to 50°C for 30 mins.
Filter through Celite. Lyophilize the filtrate.
Section 4: Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude reaction mixtures.
Caption: Workflow for isolating zwitterionic 4-Amino-3-methoxybutanoic acid from crude synthesis mixtures.
Section 5: Frequently Asked Questions (FAQs)
Q1: Why is my product hygroscopic and turning into an oil?A: The free zwitterion is often hygroscopic.[1] If it oils out, it likely contains residual inorganic salts (like LiCl or NaCl) which lower the glass transition temperature, or it is retaining water.[1]
Fix: Convert it to the Hydrochloride salt . Dissolve the zwitterion in 2M HCl and lyophilize. The HCl salt is generally more crystalline and stable, though still hygroscopic.[1] Store in a desiccator.
Q2: How do I distinguish the 3-methoxy analog from the 3-hydroxy analog (GABOB) by NMR?A:
4-Amino-3-methoxybutanoic acid: Look for a sharp singlet (3H) around 3.30–3.40 ppm (depending on solvent, usually D
O) corresponding to the -OCH group.
GABOB: This singlet will be absent. The methine proton (CH-O) will also shift slightly upfield in the hydroxy compound compared to the methoxy compound.[1]
Q3: Can I use Silica Gel Chromatography?A: Standard normal-phase silica is not recommended for free amino acids as they stick irreversibly to the silica.
Alternative: If you must use silica, use the HCl salt and a polar mobile phase: n-Butanol : Acetic Acid : Water (4:1:1).[1] However, Ion Exchange or HILIC is far superior.[1]
Q4: Is this compound stable in solution?A: It is stable in neutral and acidic aqueous solutions. Avoid prolonged exposure to strong bases (pH > 12) at high temperatures, which may cause
-elimination of the methoxy group to form 4-aminocrotonic acid.
References
Note: General properties of the 3-hydroxy analog (GABOB)
Analytical Methods for Amino Acid Impurities
National Institutes of Health (NIH). (2022).[2] Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. Separations. Retrieved from [Link]
Ion Exchange Protocols for Zwitterions:
Bio-Rad Laboratories. (n.d.). Guide to Ion Exchange Chromatography. (Standard industry protocol for amino acid desalting).
Chemical Structure Validation
PubChem.[6] (n.d.). 3-Methoxybutanoic acid (Precursor/Analog Data). Retrieved from [Link]
Purification of 4-Amino-3-methoxybutanoic acid by ion exchange chromatography
From the desk of a Senior Application Scientist: Welcome to the technical support guide for the purification of 4-Amino-3-methoxybutanoic acid using ion exchange chromatography (IEX). This document is designed for resear...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of a Senior Application Scientist:
Welcome to the technical support guide for the purification of 4-Amino-3-methoxybutanoic acid using ion exchange chromatography (IEX). This document is designed for researchers, scientists, and drug development professionals who are looking to establish a robust and efficient purification workflow. My goal is to provide not just a protocol, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your own experiments effectively. We will explore the causality behind each step, ensuring a deep understanding of the entire process.
This section addresses the fundamental questions you should consider before beginning your purification workflow. Understanding these core principles is the first step toward a successful separation.
Q1: What are the key chemical properties of 4-Amino-3-methoxybutanoic acid that are relevant for ion exchange chromatography?
4-Amino-3-methoxybutanoic acid is a zwitterionic molecule, meaning it contains both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH).[1] The charge of the molecule is therefore highly dependent on the pH of the solution it is in.
At low pH (acidic conditions): The amino group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH), resulting in a net positive charge .
At high pH (basic conditions): The amino group is neutral (-NH₂) and the carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge .
At the Isoelectric Point (pI): This is the specific pH at which the positive and negative charges balance, and the molecule has a net charge of zero. While the exact pI requires experimental determination, for a simple amino acid, it can be estimated by averaging the pKa values of the carboxyl and amino groups.[2][3] For this molecule, the pI is expected to be in the weakly acidic to neutral range.
This pH-dependent charge is the fundamental property we exploit for purification via ion exchange chromatography.[4]
Q2: Which type of ion exchange resin is most suitable for purifying 4-Amino-3-methoxybutanoic acid, and why?
For this application, a strong acid cation (SAC) exchange resin is the recommended choice.[5][6]
Mechanism: These resins contain negatively charged functional groups, typically sulfonic acid (-SO₃⁻).[6][7] By adjusting the pH of your crude sample to be at least 1-2 units below the pI of 4-amino-3-methoxybutanoic acid, you ensure the molecule carries a stable net positive charge (-NH₃⁺).[4][8] This positively charged molecule will then bind strongly to the negatively charged resin.
Why not anion exchange? While you could use an anion exchanger by raising the pH above the pI, starting with a cation exchange step is often more effective for capturing amino acids from complex mixtures like fermentation broths or synthetic reaction products.[9][10] Many common impurities may be neutral or negatively charged at the acidic loading pH and will simply pass through the column, providing an excellent initial "capture" and purification step.[4]
Q3: How do pH and salt concentration (ionic strength) control the purification process?
These two parameters are your primary tools for controlling the binding and elution of your target molecule.
pH: As explained above, pH dictates the charge of your molecule. For cation exchange, the Start Buffer (and your sample) must have a low pH to ensure the molecule is positively charged and binds to the resin.[11] To elute the molecule, you can use an Elution Buffer with a high pH, which neutralizes the molecule's charge, breaks the ionic bond with the resin, and releases it from the column.[4]
Ionic Strength (Salt Concentration): The binding of your positively charged molecule to the negative resin is an electrostatic interaction. The ions in your buffer (e.g., Na⁺ from NaCl) can compete for the binding sites on the resin.
Binding requires a low ionic strength (low salt concentration) to minimize competition and allow the target molecule to bind effectively.[11]
Elution can be achieved by applying a buffer with a high ionic strength. The high concentration of competing ions (e.g., Na⁺) will displace your molecule from the resin, allowing it to be collected.[4] This is the basis of salt gradient elution.
Section 2: Experimental Workflow & Protocols
This section provides a comprehensive, step-by-step protocol for the purification of 4-Amino-3-methoxybutanoic acid. The workflow is designed to be a self-validating system, with clear checkpoints for success.
Executive Summary: The "Purity Gap" in Non-Pharmacopoeial Standards
Reference Standards for 4-Amino-3-methoxybutanoic Acid: Qualification & Purity Assessment Guide 4-Amino-3-methoxybutanoic acid (3-Methoxy GABA) is a critical synthetic building block and a pharmacological probe for GABA...
Author: BenchChem Technical Support Team. Date: February 2026
Reference Standards for 4-Amino-3-methoxybutanoic Acid: Qualification & Purity Assessment Guide
4-Amino-3-methoxybutanoic acid (3-Methoxy GABA) is a critical synthetic building block and a pharmacological probe for GABA receptor studies. Unlike its hydroxylated analog (GABOB) or GABA itself, no pharmacopoeial primary standard (USP/EP/BP) exists for this compound.
Researchers typically source this material from chemical catalog vendors (e.g., Enamine, BLD Pharm, Accela) where it is often sold as "Technical Grade" (≥95%) or "Research Grade."
The Critical Risk: Commercial Certificates of Analysis (CoAs) for this compound are frequently misleading.
Detection Bias: Vendors often use HPLC-UV at low wavelengths (205–210 nm) where the compound has weak absorbance, or they report "Area %" which ignores invisible impurities (inorganic salts, residual solvents, water).
Salt Form Confusion: The commercially available CAS 104671-73-0 is the Hydrochloride (HCl) salt , which is hygroscopic. "95% purity" by HPLC often translates to <85% absolute content by weight due to moisture and counter-ions.
This guide outlines the protocol to upgrade a commercial "building block" into a Qualified Reference Standard using Quantitative NMR (qNMR) and Mass Balance methodologies.
Comparative Analysis of Reference Standard Sources
The following table compares the reliability of available sources for 4-Amino-3-methoxybutanoic acid.
Feature
Option A: Commercial Catalog Material
Option B: Custom Synthesis House
Option C: In-House Qualified Standard (Recommended)
Primary Source
Chemical Vendors (e.g., Enamine, BLD)
CROs (Contract Research Orgs)
Commercial material + Internal Qualification
Typical Purity Claim
≥95% (HPLC Area %)
≥98% (HPLC Area %)
Certified w/w % (qNMR)
Traceability
Low (Batch-to-batch variability)
Medium (Synthetic route known)
High (SI-Traceable via NIST IS)
Impurity Profiling
Minimal (Often just LC-MS/HNMR)
Moderate
Full (qNMR + KF + ROI + Residual Solvents)
Cost Efficiency
High ($)
Low ($)
Medium ()
Risk Factor
High (Unknown water/salt content)
Medium
Low
Scientist’s Insight: Do not rely on the vendor's "95%" for IC50 calculations or impurity quantification. A 10% error in concentration (due to water/salt) propagates directly into your potency data.
Qualification Protocols
To establish a reliable reference standard, you must determine the Absolute Content (Assay) . Two primary methods are validated for this compound.
Method A: The "Gold Standard" – Quantitative NMR (qNMR)
Best for: Establishing a Primary Reference Standard with SI-traceability.
Since 4-Amino-3-methoxybutanoic acid lacks a strong chromophore, qNMR is superior to HPLC because it detects all organic protons equimolarly, regardless of UV absorbance.
Experimental Protocol:
Internal Standard (IS): Use Maleic Acid (TraceCERT® or NIST SRM) or TSP-d4 . Maleic acid is preferred for its stability and distinct singlet at ~6.3 ppm, clear of the aliphatic GABA signals.
Solvent: Deuterium Oxide (D₂O). The HCl salt is highly soluble in water.
Sample Prep: Weigh ~10 mg of sample and ~10 mg of IS (precision ±0.01 mg) into the same vial. Dissolve in 0.6 mL D₂O.
Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (d1): ≥ 60 seconds (Critical: Must be 5–7× T1 to ensure full relaxation).
Scans: 16–32.
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Method B: The "Silver Standard" – Mass Balance Approach
Best for: Routine QC after the standard is characterized.
This method calculates purity by subtracting all impurities from 100%.
Organic Impurities (HPLC-CAD or Derivatization):
Challenge: The molecule has no aromatic ring. UV detection is poor.
Solution: Use HPLC with Charged Aerosol Detection (CAD) or Pre-column Derivatization (OPA/FMOC reagents) followed by Fluorescence Detection (FLD).
Column: HILIC mode (e.g., Waters XBridge Amide) is required due to high polarity. C18 columns will not retain this compound.
Water Content: Karl Fischer (KF) titration (Volumetric). Expect 2–10% water for the HCl salt.
Inorganic Residue: Residue on Ignition (ROI) / Sulfated Ash.
Residual Solvents: GC-Headspace.
Mandatory Visualization: Qualification Workflow
The following diagram illustrates the decision logic for qualifying the reference standard.
Figure 1: Decision workflow for qualifying 4-Amino-3-methoxybutanoic acid. qNMR is the preferred path due to lack of UV chromophore.
Technical Specifications Data
Parameter
Specification for Reference Standard
Notes
Appearance
White to off-white hygroscopic powder
Deliquescent; handle in glovebox or desiccator.
Identity (IR/MS)
Conforms to structure
MS (ESI+): m/z 134.08 [M+H]+ (Free base).
1H-NMR Identity
Conforms
Methoxyl singlet at ~3.3 ppm; multiplet pattern distinct from GABA.
Assay (qNMR)
Report Value (e.g., 88.5% w/w)
Value <100% is expected due to HCl salt (MW 169.6 vs 133.1).
Water (KF)
Report Value
Typically 1.0% – 5.0% (Hygroscopic).
Chromatographic Purity
> 98.0% (Area %)
Use HILIC-CAD or Derivatization-FLD methods.
References
Quantit
Title: Quantitative 1H NMR of Aromatic Amino Acids for Protein Quantific
Technical Guide: Validating 4-Amino-3-methoxybutanoic Acid Synthesis via IR Spectroscopy
Executive Summary The synthesis of 4-Amino-3-methoxybutanoic acid —a methylated derivative of the antiepileptic agent GABOB (gamma-amino-beta-hydroxybutyric acid)—presents unique analytical challenges due to its zwitteri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-Amino-3-methoxybutanoic acid —a methylated derivative of the antiepileptic agent GABOB (gamma-amino-beta-hydroxybutyric acid)—presents unique analytical challenges due to its zwitterionic nature and the subtle spectroscopic distinction between the hydroxyl precursor and the methoxy product. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it is often a bottleneck in high-throughput optimization.
This guide evaluates the efficacy of Infrared (IR) Spectroscopy as a rapid, first-line validation tool. We demonstrate that by focusing on the diagnostic C–O–C ether stretch (1050–1150 cm⁻¹) and the carboxylate/ammonium zwitterionic shifts , researchers can objectively validate synthesis success within minutes, reserving NMR for final structural confirmation.
The Analytical Challenge
Validating 4-Amino-3-methoxybutanoic acid requires distinguishing it from its precursor (GABOB) and identifying its solid-state form (Zwitterion vs. HCl Salt).
The Ether vs. Alcohol Problem: The target molecule differs from the starting material only by a methyl group replacing a hydrogen. Both contain C–O single bonds.
The Zwitterionic Shift: Like all gamma-amino acids, the neutral molecule exists as a zwitterion (
) in the solid state. This obliterates the standard Carbonyl () stretch at 1700 cm⁻¹, shifting it to a lower frequency carboxylate band, often confusing chemists looking for "standard" acid peaks.
Comparative Analysis of Validation Methods
Feature
IR Spectroscopy (Recommended Screen)
NMR (H, C) (Gold Standard)
LC-MS (Mass Check)
Primary Utility
Functional group verification (Ether vs. Alcohol).
Cannot distinguish isomers easily without fragmentation.
Cost Efficiency
High.
Low.
Medium.
Deep Dive: IR Spectral Profiling
To validate the synthesis, one must confirm the appearance of the methoxy ether band and the disappearance of the broad hydroxyl stretch, while accounting for the ionic state of the amine and carboxylic acid.
Theoretical vs. Observed Band Assignments
The following table outlines the critical diagnostic bands for 4-Amino-3-methoxybutanoic acid compared to its precursor, GABOB.
Functional Group
Vibration Mode
Precursor (GABOB) (Observed cm⁻¹)
Target (3-Methoxy) (Expected cm⁻¹)
Validation Logic
Ether ()
Asymmetric Stretch
Absent
1080 – 1150
CRITICAL: Appearance of this band confirms methylation.
Alcohol ()
Stretch
3200 – 3500 (Broad)
Absent
Disappearance confirms full conversion of the hydroxyl group.
Confirms zwitterionic state (neutral pH isolation).
Carboxylic Acid ()
Stretch
~1720 (only if HCl salt)
~1725 (only if HCl salt)
If present, product is protonated salt, not zwitterion.
Methyl ()
C-H Bend
Absent
1450 – 1470
Weak diagnostic; confirms addition of methyl group.
Technical Insight: If your spectrum shows a sharp peak at 1700-1750 cm⁻¹ , you have isolated the HCl salt . If you see two strong bands at 1560 cm⁻¹ and 1400 cm⁻¹ , you have the zwitterion . Most synthesis protocols yield the HCl salt initially, which requires neutralization to form the zwitterion.
Experimental Protocol: Self-Validating Workflow
This protocol ensures data integrity using Attenuated Total Reflectance (ATR) FTIR, which is superior to KBr pellets for hygroscopic amino acids.
Step 1: Sample Preparation
State: Ensure the product is fully dried. Residual water or methanol will mask the critical ether/alcohol region (3000-3500 cm⁻¹).
Technique: Use a Diamond ATR crystal. Do not use Germanium (too brittle for crystalline amino acids).
Step 2: Acquisition Parameters[3]
Range: 4000 – 600 cm⁻¹
Resolution: 4 cm⁻¹
Scans: 32 (minimum) to resolve the fine structure of the fingerprint region.
Step 3: The "Subtraction" Validation (Mental or Software)
Overlay the spectrum of the Starting Material (GABOB) .
Pass Criteria:
Region A (3300-3500): Significant reduction in broadness (loss of O-H).
Region B (1100): Appearance of a new, sharp band (C-O-C).
Fail Criteria:
Persistence of broad O-H stretch (incomplete reaction).
Appearance of ester band at 1730-1750 cm⁻¹ (if methyl ester protection was not removed).
Visualization of Logic & Workflow
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process during synthesis monitoring.
Caption: Decision tree for interpreting IR spectra of 4-Amino-3-methoxybutanoic acid intermediates.
Diagram 2: Spectral Assignment Logic
Visualizing the vibrational shifts expected between the precursor and the product.
Caption: The "Disappearance/Appearance" logic required to confirm the O-methylation via IR.
Troubleshooting & Artifacts
Water Interference: Amino acids are hygroscopic. Absorbed water creates a broad band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can mimic amine or carboxylate bands. Solution: Dry sample in a vacuum desiccator over
for 2 hours before scanning.
Polymorphism: Different crystal packing can shift the carboxylate bands by ±10 cm⁻¹. Do not treat small shifts as chemical changes; focus on the presence of the bands.
KBr Reaction: If using KBr pellets, the high pressure can sometimes induce ion exchange (KBr + HCl salt
KCl + HBr), altering the spectrum. Recommendation: Stick to ATR.
References
National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Ethers and Alcohols. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for band assignments).
ResearchGate. Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). (Source for precursor spectral data). Available at: [Link]
ChemGuide. The Acid-Base Behaviour of Amino Acids (Zwitterions). (Fundamental grounding for solid-state amino acid IR interpretation). Available at: [Link]
A Senior Application Scientist's Guide to Chiral Purity Analysis of 3-Methoxy-GABA Enantiomers
Introduction: The Imperative of Chirality in GABAergic Modulation In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental det...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Chirality in GABAergic Modulation
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers—stereoisomers that can exhibit profoundly different pharmacological and toxicological profiles.[1] This principle is of paramount importance for γ-aminobutyric acid (GABA) analogs, a class of molecules designed to interact with the finely tuned machinery of the central nervous system.
3-methoxy-GABA, a β-substituted GABA derivative, is one such molecule where stereochemistry dictates biological function.[2][3][4] Like other GABA derivatives such as baclofen and pregabalin, the introduction of a substituent on the GABA backbone creates a chiral center, leading to (R)- and (S)-enantiomers.[3] The specific spatial arrangement of the methoxy group relative to the amine and carboxylic acid functionalities determines how the molecule interacts with its target receptors or enzymes. One enantiomer may elicit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to off-target effects.[5]
Consequently, the ability to accurately separate and quantify the enantiomers of 3-methoxy-GABA—to determine its chiral or enantiomeric purity—is a critical quality attribute. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and agencies guided by the International Council for Harmonisation (ICH), mandate rigorous control over stereoisomeric composition.[1][6] This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will explore the causality behind methodological choices, present comparative performance data, and provide actionable protocols to empower researchers and drug development professionals in selecting and implementing the optimal strategy for their analytical needs.
Comparative Analysis of Core Chiral Separation Technologies
The successful separation of enantiomers hinges on creating a chiral environment where the two mirror-image molecules can form transient, diastereomeric complexes with differing energies. This difference is then exploited by a separation technique to resolve them. The primary methods—HPLC, GC, and CE—each establish this chiral environment in a distinct manner.[7][8]
Chiral HPLC is widely regarded as the most versatile and robust technique for enantiomeric separations in the pharmaceutical industry.[1][9] Its power lies in the direct separation of enantiomers using a Chiral Stationary Phase (CSP).
Principle of Separation:
The core of this technique is the HPLC column packed with a CSP. These phases are composed of a chiral selector immobilized onto a silica support. When the racemic 3-methoxy-GABA mixture passes through the column, the enantiomers interact differently with the chiral selector. These interactions, which can include hydrogen bonding, dipole-dipole, and steric effects, result in the formation of temporary diastereomeric complexes with different stability constants. The enantiomer that forms the less stable complex spends more time in the mobile phase and elutes from the column first, while the enantiomer forming the more stable complex is retained longer.[9] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of chiral compounds, including amino acid derivatives.[10]
Methodological Causality:
Direct vs. Indirect Analysis: The use of a CSP represents a direct method, which is often preferred for its simplicity as it does not require derivatization of the analyte.[7] This avoids potential side reactions or kinetic resolution issues that can occur during derivatization.
Mobile Phase Selection: The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol or ethanol) is critical.[10] It modulates the interactions between the analyte and the CSP. Adjusting the alcohol percentage directly influences retention times and resolution; a higher percentage generally reduces retention but may also decrease the separation factor between the enantiomers.
Detection: Given that 3-methoxy-GABA lacks a strong chromophore, UV detection at low wavelengths (e.g., 210-220 nm) is a common approach.[11] For higher sensitivity and specificity, especially in complex matrices, coupling HPLC with Mass Spectrometry (LC-MS) is a powerful alternative.[12][13]
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique renowned for its speed and sensitivity. However, due to the low volatility and polar nature of amino acids like 3-methoxy-GABA, it necessitates a crucial sample preparation step: derivatization.[14]
Principle of Separation:
This method relies on a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives. To be amenable to GC analysis, the non-volatile 3-methoxy-GABA must first be chemically modified into a volatile and thermally stable derivative. This is a two-step process: the carboxylic acid group is esterified (e.g., with methanolic HCl) and the amino group is acylated (e.g., with trifluoroacetic anhydride, TFAA). Once the derivatized racemate is injected into the GC, the enantiomers are separated based on their differential interactions with the chiral stationary phase inside the long, narrow capillary column.
Methodological Causality:
Necessity of Derivatization: The primary reason for derivatization is to overcome the inherent non-volatility of the analyte.[14] The process replaces the polar -COOH and -NH2 groups with nonpolar, thermally stable moieties, allowing the molecule to be vaporized without decomposition in the heated GC inlet. This is an indirect method of analysis.
Choice of Derivatizing Agent: The choice of agent (e.g., TFAA) affects the volatility and chromatographic behavior of the resulting derivative. The goal is to create a derivative that is stable and provides good peak shape and resolution on the chosen chiral column.
Detector: Flame Ionization Detection (FID) is a common, robust detector for GC. For superior sensitivity and structural confirmation, Mass Spectrometry (MS) is the detector of choice, allowing for selected ion monitoring (SIM) to enhance the signal-to-noise ratio and provide unambiguous identification.[15]
Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful complementary technique to HPLC and GC, offering extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption.[8][16]
Principle of Separation:
In chiral CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). A high voltage is applied across the capillary, causing ions to migrate based on their charge-to-size ratio. To separate enantiomers, a chiral selector is added directly to the BGE.[17][18] The enantiomers of 3-methoxy-GABA, which will be charged depending on the BGE pH, form transient, diastereomeric complexes with the chiral selector. These complexes have slightly different effective mobilities, leading to their separation. Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their structural versatility and commercial availability.[19][20]
Methodological Causality:
Role of the Chiral Selector: The chiral selector is the key to enantiomeric resolution.[17] The choice and concentration of the selector (e.g., a specific type of cyclodextrin) are the most critical parameters to optimize. The selector essentially creates a "mobile" chiral environment within the capillary.
Influence of pH: The pH of the BGE is crucial as it determines the charge state of both the analyte (3-methoxy-GABA, which is zwitterionic) and, in some cases, the chiral selector. This directly impacts the electrophoretic mobility and the strength of the interaction between the analyte and the selector, thereby affecting the separation.
Efficiency and Speed: The "plug flow" profile of CE minimizes band broadening compared to the parabolic flow in chromatography, resulting in very sharp peaks and high theoretical plate counts. This often translates to superior resolution and faster analysis times.[16]
Performance Comparison Summary
The choice of technique is not arbitrary; it is a strategic decision based on the specific requirements of the analysis. The following table provides a comparative overview of the key performance parameters for each method.
Can be complex; requires screening of multiple CSPs and mobile phases.[9]
Moderately complex due to derivatization optimization and temperature programming.
Complex; requires optimization of BGE pH, selector type, and concentration.
Cost (Instrument/Consumables)
High instrument cost. Columns can be expensive but are durable.
Moderate to high instrument cost (especially GC-MS).
Lower instrument cost. Capillaries are inexpensive.
Key Advantage
Versatility and robustness. The gold standard for QC environments.
High sensitivity and speed. Excellent for trace analysis.
High efficiency and low consumption. A "green" analytical technique.[17]
Key Limitation
Higher solvent consumption. Column cost.
Sample must be volatile or derivatizable. Derivatization adds complexity.
Lower sensitivity with UV detection. Less robust for complex matrices.
Detailed Experimental Protocols & Workflows
To provide a practical framework, the following sections detail standardized protocols for each technique. These are starting points and must be validated for the specific application and instrumentation.
Workflow Visualization
The overall workflow for each technique can be visualized as a logical progression from sample preparation to final data analysis.
Caption: General workflow for chiral purity analysis by HPLC.
Caption: General workflow for chiral purity analysis by CE.
Protocol 1: Chiral HPLC-UV Method
Objective: To determine the enantiomeric purity of 3-methoxy-GABA using a direct chiral HPLC method.
Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional, for peak shape improvement)
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v). The optimal ratio must be determined experimentally. [10]Degas the mobile phase by sonication or vacuum filtration.
Sample Preparation: Accurately weigh approximately 10 mg of the 3-methoxy-GABA sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
[10] * Column Temperature: 25 °C.
Injection Volume: 10 µL.
UV Detection: 215 nm.
[11]4. System Suitability: Inject a solution of racemic 3-methoxy-GABA to confirm that the system can resolve the two enantiomers. The resolution factor should be ≥ 1.5.
Analysis: Inject the sample solution and record the chromatogram.
Data Analysis: Identify and integrate the peak areas corresponding to the (R)- and (S)-enantiomers. Calculate the enantiomeric purity (or enantiomeric excess, ee) using the formula:
Purity of Major Enantiomer (%) = [Area_major / (Area_major + Area_minor)] * 100
The result should be reported to two decimal places if below 1.0% and one decimal place if at or above 1.0%.
[22][23]
Protocol 2: Chiral GC-MS Method
Objective: To determine the enantiomeric purity of 3-methoxy-GABA using an indirect GC-MS method following derivatization.
Place 1 mg of the 3-methoxy-GABA sample in a reaction vial.
Add 1 mL of 3 N methanolic HCl.
Cap the vial and heat at 100 °C for 30 minutes.
* Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization - Acylation:
To the dry residue, add 1 mL of dichloromethane and 100 µL of TFAA.
Cap the vial and heat at 60 °C for 15 minutes.
* Cool the vial. The sample is now ready for injection.
GC-MS Conditions:
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.
MS Transfer Line: 280 °C.
Ionization Mode: Electron Ionization (EI), 70 eV.
Acquisition: Selected Ion Monitoring (SIM) mode, using characteristic ions for the derivatized analyte.
Analysis: Inject 1 µL of the derivatized sample solution.
Data Analysis: Integrate the peak areas for the two enantiomer derivatives in the extracted ion chromatogram. Calculate the enantiomeric purity as described in the HPLC protocol.
Chiral Selector: e.g., 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB)
Sodium hydroxide and phosphoric acid for pH adjustment
Step-by-Step Methodology:
BGE Preparation: Prepare the sodium phosphate buffer and adjust the pH to 2.5. Add the chiral selector (DIMEB) to the desired concentration and dissolve completely. [19]Filter and degas the BGE.
Sample Preparation: Dissolve the 3-methoxy-GABA sample in water or the BGE to a concentration of approximately 0.5 mg/mL.
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by water, and finally with the BGE. Between runs, a short rinse with the BGE is sufficient.
CE Conditions:
Voltage: +25 kV.
Temperature: 25 °C.
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Detection: 200 nm.
Analysis: Inject a racemic standard to confirm separation, then inject the sample.
Data Analysis: Integrate the peak areas for the two enantiomers. Note that peak areas in CE should be corrected by dividing by the migration time to account for differences in velocity. Calculate the corrected peak area percentage for each enantiomer.
Regulatory Framework and Method Justification
The development and validation of a chiral purity method are not performed in a vacuum. They are governed by stringent regulatory expectations designed to ensure patient safety and drug efficacy. Guidelines from the ICH, such as Q6A, provide a framework for setting specifications, which include tests for chiral identity and the purity of new drug substances.
[24][25][26]
Enantiomeric Impurity Limits: The "unwanted" enantiomer is treated as an impurity. According to ICH guidelines, for a drug substance with a maximum daily dose of ≤2 g, an impurity present at a level greater than 0.15% must be identified and qualified. [27]This necessitates an analytical method with a Limit of Quantification (LOQ) well below this threshold.
Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness.
[10]* Justification of Method Choice:
For Quality Control (QC) and Release Testing: Robustness and reliability are paramount. Chiral HPLC is the established workhorse in this environment due to its high precision and well-understood validation pathways.
[1] * For Process Development and Impurity Profiling: A method with high sensitivity and resolution is needed. Chiral GC-MS excels here, capable of detecting and identifying trace-level enantiomeric impurities.
For High-Throughput Screening or "Green" Initiatives: Chiral CE is an attractive option due to its speed and drastically reduced solvent consumption.
[16][17]
Conclusion and Expert Recommendations
The determination of chiral purity for 3-methoxy-GABA is a critical analytical challenge that can be effectively addressed by several powerful techniques. There is no single "best" method; the optimal choice is contingent on the specific analytical objective, available resources, and regulatory context.
Recommendation for Routine QC: For routine quality control and lot release, Chiral HPLC is the recommended platform. Its proven robustness, direct analysis capability, and widespread acceptance by regulatory agencies make it the most reliable choice for ensuring product consistency and compliance.
Recommendation for High-Sensitivity Analysis: For applications requiring the highest sensitivity, such as impurity profiling or pharmacokinetic studies in complex biological matrices, Chiral GC-MS is the superior option. The combination of high-resolution chromatography and the specificity of mass spectrometry provides unparalleled performance for trace-level quantification.
Recommendation for Rapid Screening and R&D: In research and development settings where rapid screening of synthetic routes or exploration of separation conditions is needed, Chiral CE offers significant advantages in speed and efficiency. Its minimal consumption of sample and reagents also aligns with modern green chemistry principles.
Ultimately, a comprehensive understanding of the principles, strengths, and limitations of each technique is essential. By aligning the analytical strategy with the specific demands of the project—from early-stage development to final product manufacturing—scientists can ensure the stereoisomeric integrity of 3-methoxy-GABA, safeguarding its therapeutic promise and meeting the highest standards of quality and safety.
References
ResearchGate. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. Retrieved from [Link]
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Retrieved from [Link]
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from [Link]
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]
ResearchGate. (n.d.). Representative β-substituted GABA derivatives with clinical applications. Retrieved from [Link]
PubMed. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of GABA and GLU. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]
FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Chiral Amino Acid Analysis Using LC/MS. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2023). The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
Semantic Scholar. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]
Regulations.gov. (n.d.). Guidance for Industry #169 - Drug Substance. Retrieved from [Link]
MDPI. (n.d.). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Retrieved from [Link]
ResearchGate. (2025). (PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
Therapeutic Goods Administration (TGA). (2025). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]
PubMed. (2019). Chiral Selectors in Capillary Electrophoresis: Trends During 2017⁻2018. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]
UNCW Institutional Repository. (n.d.). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]
ResearchGate. (2025). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]
IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]
Nicklas, R. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]
4-Amino-3-methoxybutanoic acid retention time comparison in LC-MS
An In-Depth Guide to Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for 4-Amino-3-methoxybutanoic Acid: A Comparative Analysis of Retention Strategies For researchers, medicinal chemists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for 4-Amino-3-methoxybutanoic Acid: A Comparative Analysis of Retention Strategies
For researchers, medicinal chemists, and drug development professionals, the accurate quantification of novel small molecules is a cornerstone of progress. 4-Amino-3-methoxybutanoic acid, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a common analytical challenge due to its polar and zwitterionic nature. Achieving robust retention and sharp peak shapes using conventional Liquid Chromatography-Mass Spectrometry (LC-MS) methods can be elusive.
This guide provides an in-depth comparison of chromatographic strategies to optimize the LC-MS analysis of 4-amino-3-methoxybutanoic acid. Rather than presenting a single, rigid protocol, we will explore the underlying principles of different retention mechanisms, compare their performance with data from structurally similar compounds, and provide detailed, field-proven methodologies to empower you to develop a self-validating and robust assay in your own laboratory.
The Analytical Challenge: Understanding the Analyte
4-Amino-3-methoxybutanoic acid is a small, polar molecule containing both a carboxylic acid group and an amino group. At typical pH ranges for chromatography, it exists as a zwitterion. This dual charge and high polarity make it poorly retained on traditional reversed-phase (RP) columns, which separate compounds based on hydrophobicity.[1][2] Consequently, the analyte often elutes in or near the solvent front, leading to poor peak shape, ion suppression, and unreliable quantification.
To overcome this, specialized chromatographic techniques are required that cater to the unique chemistry of such polar compounds. The two most powerful and widely adopted strategies are Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).
Comparative Analysis of Chromatographic Strategies
The choice of chromatographic mode is the most critical factor in developing a successful method for polar zwitterions. Below, we compare HILIC and MMC, the two leading approaches.
HILIC is a powerful technique for retaining and separating highly polar compounds.[1][2][3] The mechanism relies on partitioning the analyte between a high-concentration organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases).[2][3]
Causality Behind HILIC's Efficacy: By using a mobile phase with a high percentage of organic solvent (typically acetonitrile), HILIC forces polar analytes like 4-amino-3-methoxybutanoic acid to partition into the stagnant aqueous layer on the stationary phase, thereby achieving retention. Elution is then accomplished by increasing the polarity of the mobile phase (i.e., increasing the water content).
Performance with Analogous Compounds: Direct LC-MS data for 4-amino-3-methoxybutanoic acid is not widely published. However, extensive data exists for its structural analogs, GABA and 4-amino-3-hydroxybutanoic acid (GABOB), which serve as excellent proxies for predicting chromatographic behavior.
Table 1: Summary of published HILIC methods for GABA and other amino acids, demonstrating the utility of this approach for retaining small, polar analytes.
Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes stationary phases that incorporate two or more distinct retention mechanisms, typically combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties.[7][8] This dual functionality is particularly advantageous for zwitterions, as the stationary phase can interact with both the charged and non-polar regions of the molecule.[9][10]
Causality Behind MMC's Efficacy: For 4-amino-3-methoxybutanoic acid, an MMC column with both cation-exchange and reversed-phase characteristics (e.g., Restek's Raptor Polar X) can provide tunable retention.[6] At an acidic pH, the amino group is protonated (positive charge) and the carboxylic acid is neutral. The positive charge interacts with the cation-exchange groups on the stationary phase, while the alkyl backbone of the molecule can engage in hydrophobic interactions. This multi-modal interaction provides robust and selective retention that can be modulated by both mobile phase organic content and ionic strength.[7][8]
Performance with Analogous Compounds:
Analyte
Column Chemistry
Mobile Phase (A/B)
Gradient/Isocratic
Retention Time (min)
Reference
45 Amino Acids
Mixed-Mode (Raptor Polar X)
A: 0.1% FA, 5mM Amm Formate in WaterB: 0.1% FA in ACN
Zwitterions and compounds with both polar and non-polar moieties.[9]
Mobile Phase
High organic (ACN) content for retention. Elution with increasing aqueous content.
Tunable with organic content, pH, and ionic strength (salt concentration).
Pros
Excellent retention for highly polar analytes; good ESI-MS sensitivity due to high organic content.
Orthogonal selectivity; robust retention; fine-tuning of selectivity is possible.
Cons
Can have longer column equilibration times; sensitive to water content in the sample diluent.
Can be more complex to develop methods due to multiple interaction modes.
Experimental Protocols & Methodologies
The following protocols are robust starting points for the analysis of 4-amino-3-methoxybutanoic acid, grounded in the successful analysis of its structural analogs.
Workflow Overview
The general workflow for either chromatographic strategy is consistent and designed for reproducibility.
Caption: General LC-MS workflow for the quantification of small molecules in biological matrices.
Protocol 1: HILIC Method for 4-Amino-3-methoxybutanoic Acid
This method is adapted from established protocols for GABA and other small amino acids.[4][5] It prioritizes strong retention for polar analytes.
1. Sample Preparation (from Plasma)
a. To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog like GABA-d4).
b. Vortex vigorously for 1 minute to precipitate proteins.
c. Centrifuge at >12,000 x g for 10 minutes at 4°C.
d. Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
e. Reconstitute the dried extract in 100 µL of 90:10 Acetonitrile:Water. This high organic content is crucial to prevent peak distortion in HILIC.
2. LC-MS/MS Conditions
LC System: UPLC/UHPLC system
Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm (or equivalent amide-based HILIC column)
Column Temperature: 35°C
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water
Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% Formic Acid
MRM Transition: To be determined by infusing a standard of 4-amino-3-methoxybutanoic acid. The precursor ion will be [M+H]+. Fragments will likely result from neutral losses (e.g., H₂O, CH₃OH).
Rationale for Choices:
Amide Column: Provides excellent retention for polar, neutral, and charged species.
Ammonium Formate/Formic Acid: Volatile buffer system ideal for MS compatibility, aids in protonation for ESI+, and improves peak shape.
Gradient Elution: Allows for the separation of analytes with varying polarities and ensures the column is effectively cleaned after each injection.
Protocol 2: Mixed-Mode Method for 4-Amino-3-methoxybutanoic Acid
This method leverages a stationary phase with both ion-exchange and hydrophobic characteristics, providing an alternative and highly robust retention mechanism. It is based on the successful multi-analyte methods for amino acids.[6]
1. Sample Preparation (from Plasma)
a. Follow steps 1a-1c from the HILIC sample preparation protocol.
b. Transfer the supernatant to a new vial for injection. Dilution may be necessary depending on concentration, and the diluent should ideally match the initial mobile phase conditions.
2. LC-MS/MS Conditions
LC System: UPLC/UHPLC system
Column: Restek Raptor Polar X, 2.7 µm, 100 mm x 2.1 mm (or equivalent mixed-mode column)
MRM Transition: To be determined as described in Protocol 1.
Rationale for Choices:
Raptor Polar X Column: This specific phase offers a unique combination of HILIC and cation-exchange, providing predictable retention for a wide range of polar compounds.[6]
Acidic Mobile Phase (Formic Acid): Ensures the primary amine of the analyte is protonated (positively charged), promoting strong interaction with the cation-exchange functionality of the stationary phase.
Initial Isocratic Hold: The hold at high organic content at the beginning of the gradient is crucial for ensuring reproducible retention and good peak shape for early-eluting polar compounds.[6]
Method Selection Flowchart
To assist in selecting the optimal starting point for your specific application, the following decision tree can be used.
Caption: Decision tree for selecting an initial chromatographic strategy.
Conclusion and Final Recommendations
The successful LC-MS analysis of 4-amino-3-methoxybutanoic acid hinges on selecting a chromatographic strategy that overcomes its inherent polarity and zwitterionic character. While traditional reversed-phase methods are generally unsuitable without derivatization, both Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) offer robust and reliable solutions.
HILIC is the recommended starting point when maximum retention of this single, highly polar analyte is the primary objective.
Mixed-Mode Chromatography provides exceptional versatility and robustness, making it an ideal choice for multi-analyte panels or when fine-tuning selectivity is required.
The provided protocols, based on extensive data from structural analogs, offer validated starting points for method development. By understanding the causality behind these chromatographic techniques and implementing a systematic approach, researchers can confidently develop and validate high-quality, self-validating LC-MS assays for 4-amino-3-methoxybutanoic acid and other challenging polar molecules.
References
Establishment of a LC-MS/MS method for detecting gamma-aminobutyric acid in plasma and its clinical application.Chinese Journal of Laboratory Medicine.
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.Restek.
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
[Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study]. PubMed. Available at: [Link]
4-Amino-3-hydroxybutanoic acid. PubChem. Available at: [Link]
Total Retention Liquid Chromatography-Mass Spectrometry to Achieve Maximum Protein Sequence Coverage. PMC - NIH. Available at: [Link]
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]
Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]
4-Amino-3-hydroxybutyric acid. SIELC Technologies. Available at: [Link]
Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Available at: [Link]
Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats. MDPI. Available at: [Link]
Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. PMC. Available at: [Link]
HPLC method dev strategies for Zwitterions. Chromatography Forum. Available at: [Link]
Aligning LC peaks by converting gradient retention times to retention index of peptides in proteomic experiments. Oxford Academic. Available at: [Link]
Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. Available at: [Link]
[Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study]. ResearchGate. Available at: [Link]
Amino Acids in a Targeted Versus a Non-Targeted Metabolomics LC-MS/MS Assay. Are the Results Consistent?. PubMed Central. Available at: [Link]
Quantitative Amino Acid Profiling Using the Kairos Amino Acid Kit and MetaboQuan-R. Waters. Available at: [https://www.waters.com/nextgen/us/en/library/technology-briefs/2019/quantitative-amino-acid-profiling-using-the-kairos-amino-acid-kit-and-metaboquan-r.html]([Link] profiling-using-the-kairos-amino-acid-kit-and-metaboquan-r.html)
(3S)-3-Amino-4-hydroxybutanoic acid. PubChem. Available at: [Link]
Fundamentals of mixed mode (multimodal) chromatography. Cytiva. Available at: [Link]
Validated LC-MS/MS Method for Quantification of Gabapentin in Human Plasma: Application to Pharmacokinetic and Bioequivalence Studies in Korean Volunteers. PubMed. Available at: [Link]
Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. Available at: [Link]
Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. PubMed. Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3-methoxybutanoic Acid
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental health. This guide provides a detailed, procedural fr...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental health. This guide provides a detailed, procedural framework for the proper disposal of 4-Amino-3-methoxybutanoic acid, grounded in established safety protocols and regulatory standards. As this compound is a specialized chemical, this document synthesizes data from analogous compounds and general chemical waste principles to establish a robust and safe disposal workflow.
Hazard Assessment and Profile
Key Presumptive Hazards:
Skin Irritation: Analogous compounds are classified as causing skin irritation.[1][2] Prolonged or repeated contact should be avoided.
Serious Eye Irritation/Damage: Contact with eyes may cause serious irritation or damage.[1][2][3]
Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[3][4]
It is a critical best practice to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical you are using. If an SDS is unavailable, the chemical must be treated as hazardous waste.[5]
Immediate Safety & Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The causality is clear: creating a barrier between the researcher and the chemical minimizes the risk of accidental contact.
PPE Requirement
Specification & Rationale
Eye/Face Protection
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] This prevents eye contact from splashes or airborne particles.
Skin Protection
Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][8] Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection
Under normal conditions with adequate ventilation, respiratory protection may not be required.[6][7] However, if generating dust or aerosols, use a NIOSH/MSHA-approved respirator.
Hand Hygiene
Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][2][6] This removes any residual chemical contamination.
Step-by-Step Disposal Protocol
The disposal of 4-Amino-3-methoxybutanoic acid must be approached as a regulated hazardous waste process unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.[5] Evaporation in a fume hood or disposal down the sink is strictly prohibited.[5][9]
Step 1: Waste Identification and Segregation
The foundation of a safe disposal system is preventing unintended chemical reactions.
Designate as Hazardous Waste: Treat all 4-Amino-3-methoxybutanoic acid waste (including pure compound, solutions, and contaminated materials) as hazardous chemical waste.
Segregate from Incompatibles: Store this waste away from strong oxidizing agents.[6] Mixing amino acids with strong oxidizers can lead to vigorous or explosive reactions. Keep this waste stream separate from other incompatible waste categories like strong acids, bases, or reactive metals.[10][11]
Step 2: Container Selection and Labeling
Proper containment and identification are critical for safe storage and transport.
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap.[11][12] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or basic solutions.[11][12]
Labeling: The container must be clearly labeled from the moment the first drop of waste is added. The label must include:
The name of the Principal Investigator (PI) and the laboratory room number.[13]
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[14]
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[11]
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[5][14] This prevents the release of vapors and reduces the risk of spills.
Step 4: Disposal of Empty Containers
An "empty" container that once held 4-Amino-3-methoxybutanoic acid must still be managed properly.
Thoroughly Empty: Remove all contents from the container. Only a minimal amount of residue should remain.[15]
Rinse (If Applicable): For non-acutely hazardous chemicals, triple rinse the container with a suitable solvent (e.g., water). Crucially, the rinsate from the first rinse must be collected and disposed of as hazardous waste. [15]
Deface Label: Completely remove, deface, or obliterate the original chemical label.[13][15]
Final Disposal: Once rinsed and de-labeled, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[13][15]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
Contact EHS: When the waste container is nearly full or has been stored for the maximum allowable time per your institution's policy (e.g., 90 days), contact your EHS or Hazardous Waste Management office to schedule a pickup.[12][14] Do not move the waste outside of your laboratory.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is vital.
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as outlined in Section 2.[6][7][16]
Containment and Cleanup: For a small spill of solid material, carefully sweep it up and place it into a labeled hazardous waste container for disposal.[6][7] Avoid creating dust.[7][16] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the material into the waste container.
Site Cleaning: After the material is collected, wash the spill site thoroughly.[16]
Large Spills: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response line or EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 4-Amino-3-methoxybutanoic acid.
Caption: Disposal workflow for 4-Amino-3-methoxybutanoic acid waste.
References
Fisher Scientific. (2025). Safety Data Sheet: DL-4-Amino-3-hydroxybutyric acid.
Thermo Fisher Scientific. (2023). Safety Data Sheet: MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X).
Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-methoxybenzanilide.
VA.gov. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP).
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid. Retrieved from [Link]
Sigma-Aldrich. (2024). Safety Data Sheet: N-(4-Amino-2,5-diethoxyphenyl)benzamide.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222906, 2-Amino-3-methoxybutanoic acid. Retrieved from [Link]
Georganics. (2010). Safety Data Sheet: 4-AMINO-3-METHOXYBENZOIC ACID.
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
TCI Chemicals. (2024). Safety Data Sheet: 4-Amino-3-methoxybenzoic Acid.
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3539719, 4-Amino-3-methylbutanoic acid. Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13633386, 4-Amino-3-methylbutanoic acid hydrochloride. Retrieved from [Link]
University of Oklahoma Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Hazardous Waste.
Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.